molecular formula C10H23N B13248485 Butyl(3-methylpentan-2-yl)amine

Butyl(3-methylpentan-2-yl)amine

Cat. No.: B13248485
M. Wt: 157.30 g/mol
InChI Key: JBYHEMBDJKKPBU-UHFFFAOYSA-N
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Description

Butyl(3-methylpentan-2-yl)amine is a secondary amine with the molecular formula C 10 H 23 N and a molecular weight of 157.30 g/mol [ ]. This compound is characterized by its branched alkyl chain structure, which classifies it as a hindered amine. This steric bulk around the nitrogen center can significantly influence its reactivity, interaction with biological targets, and physical properties, making it a compound of interest in various research fields [ ]. In scientific research, amines of this structural class serve as valuable building blocks in organic synthesis and medicinal chemistry. Structurally similar hindered amines are investigated for their potential to interact with enzymes and receptors, which is crucial for developing new therapeutic agents [ ][ ]. For instance, research on analogous compounds has explored their role as agonists for central nervous system targets, such as the orphan G-protein-coupled receptor (GPCR) GPR88, which is implicated in psychiatric and neurological disorders [ ][ ]. The mechanism of action for such compounds often involves modulating signal transduction pathways, such as inhibiting cAMP accumulation through Gαi protein coupling [ ]. The synthesis of Butyl(3-methylpentan-2-yl)amine can be achieved through standard organic chemistry methods. Common laboratory-scale approaches include the reductive amination of corresponding ketones or the nucleophilic substitution of alkyl halides with amines [ ]. These methods are typically performed in inert solvents and can be optimized for yield and purity. This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use [ ][ ].

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-butyl-3-methylpentan-2-amine

InChI

InChI=1S/C10H23N/c1-5-7-8-11-10(4)9(3)6-2/h9-11H,5-8H2,1-4H3

InChI Key

JBYHEMBDJKKPBU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Butyl(3-methylpentan-2-yl)amine via Direct Reductive Amination: A Technical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered secondary aliphatic amines requires highly chemoselective methodologies to prevent over-alkylation and minimize side reactions. This whitepaper details the optimized synthetic protocol for butyl(3-methylpentan-2-yl)amine (IUPAC: N-butyl-3-methylpentan-2-amine) utilizing a direct reductive amination strategy. By reacting 3-methylpentan-2-one with butan-1-amine in the presence of sodium triacetoxyborohydride (STAB), we achieve a highly efficient, one-pot conversion. This guide provides the mechanistic rationale, quantitative parameters, and a self-validating experimental workflow designed for drug development professionals and synthetic chemists.

Mechanistic Rationale & Chemoselectivity

The choice of reducing agent is the most critical parameter in reductive amination. While sodium borohydride (NaBH₄) is too reactive and prematurely reduces the ketone to an alcohol, and sodium cyanoborohydride (NaBH₃CN) presents severe toxicity risks (HCN generation) , sodium triacetoxyborohydride (NaBH(OAc)₃) offers the optimal balance of mildness and efficacy .

The three electron-withdrawing acetate groups on STAB stabilize the boron-hydride bond, rendering it unreactive toward aliphatic ketones at room temperature. However, it rapidly reduces the highly electrophilic iminium ion formed in situ. Because 3-methylpentan-2-one features an


-methyl group, the steric hindrance slightly retards the initial nucleophilic attack. To overcome this, glacial acetic acid is introduced as a Brønsted acid catalyst. The acid protonates the ketone oxygen to accelerate hemiaminal formation and subsequently drives the dehydration step to yield the reactive iminium species, as established by Abdel-Magid et al..

Mechanism A 3-Methylpentan-2-one + Butan-1-amine B Hemiaminal Intermediate A->B Addition C Iminium Ion (Dehydrated) B->C H+, -H2O D Butyl(3-methylpentan-2-yl)amine (Target) C->D NaBH(OAc)3

Fig 1: Mechanistic pathway of the direct reductive amination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. A slight excess of butan-1-amine (1.05 eq) is used to ensure total consumption of the ketone, as secondary amines are easier to separate chromatographically from primary amines than from unreacted ketones. 1,2-Dichloroethane (DCE) is selected over THF due to its superior solubilizing properties for STAB, which accelerates the reaction kinetics.

ReagentRoleMW ( g/mol )EquivalentsMassVolume
3-Methylpentan-2-one Electrophile100.161.001.00 g1.23 mL
Butan-1-amine Nucleophile73.141.050.77 g1.04 mL
NaBH(OAc)₃ (STAB) Reductant211.941.503.18 g-
Acetic Acid (Glacial) Catalyst60.051.000.60 g0.57 mL
1,2-Dichloroethane Solvent98.96--30.0 mL

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system; built-in observational checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Reaction Setup & Pre-equilibration
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry nitrogen (

    
    ).
    
  • Add 30.0 mL of anhydrous 1,2-dichloroethane (DCE), followed by 1.23 mL of 3-methylpentan-2-one (10.0 mmol) and 1.04 mL of butan-1-amine (10.5 mmol).

  • Inject 0.57 mL of glacial acetic acid (10.0 mmol) dropwise via syringe.

  • Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. A slight yellowing of the solution indicates the successful formation of the imine/iminium intermediate.

Step 2: Reduction
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Remove the septum briefly and add 3.18 g of NaBH(OAc)₃ (15.0 mmol) in three equal portions over 10 minutes. Causality note: Portionwise addition at 0 °C controls the mild exotherm and prevents potential aldol condensation side-reactions of the ketone.

  • Replace the septum, restore the

    
     atmosphere, and allow the reaction to gradually warm to room temperature. Stir vigorously for 16 hours.
    
  • Validation Checkpoint: Perform TLC analysis (Eluent: 10% MeOH in DCM with 1%

    
    ). Stain with Ninhydrin. The primary amine starting material (purple spot) and ketone (visualized via 2,4-DNP stain) should disappear, replaced by a new, higher-Rf spot corresponding to the secondary amine (orange/brown spot).
    
Step 3: Quenching & Workup
  • Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous

    
     dropwise to quench the unreacted STAB and neutralize the acetic acid.
    
  • Validation Checkpoint: Vigorous

    
     gas evolution will occur. Continue stirring until gas evolution completely ceases, confirming the system is fully neutralized and safe for extraction.
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL).

  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous

    
    .
    
Step 4: Purification
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude amine as a pale yellow oil.

  • Purify via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes, containing 1% Triethylamine). Causality note: Triethylamine is mandatory in the eluent to deactivate the acidic silanol groups on the silica gel, preventing severe streaking of the basic amine product.

Workflow S1 1. Setup Mix Ketone & Amine in DCE S2 2. Catalysis Add Glacial Acetic Acid S1->S2 S3 3. Reduction Add STAB Portionwise at 0°C S2->S3 S4 4. Reaction Stir 12-24h at RT S3->S4 S5 5. Workup Quench with NaHCO3 & Extract S4->S5 S6 6. Purification Flash Chromatography S5->S6

Fig 2: Step-by-step experimental workflow for amine synthesis.

Analytical Validation

To confirm the structural integrity and purity of the synthesized butyl(3-methylpentan-2-yl)amine, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the methine proton (

    
    ) on the 3-methylpentan-2-yl group at 
    
    
    
    2.50–2.80 ppm. The methylene protons (
    
    
    ) of the butyl chain will appear as a distinct triplet around
    
    
    2.60 ppm.
  • ESI-MS (Positive Ion Mode): The mass spectrum must show a dominant

    
     pseudo-molecular ion peak at m/z 158.3  (Calculated exact mass for 
    
    
    
    is 157.18).
  • FT-IR (ATR): A weak, single absorption band in the region of 3300–3350 cm⁻¹ confirms the presence of the secondary

    
     stretch, distinguishing it from the double band of the primary amine starting material.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wikipedia contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic-Chemistry.org.[Link]

In-Depth Technical Guide: Butyl(3-methylpentan-2-yl)amine Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemical Identity

Butyl(3-methylpentan-2-yl)amine (CAS: 1042535-90-9) is a sterically hindered, aliphatic secondary amine[1]. In pharmaceutical and specialty chemical development, highly branched secondary amines serve as critical building blocks, non-nucleophilic bases, and lipophilic pharmacokinetic modifiers[2]. The presence of a linear butyl chain paired with a highly branched 3-methylpentan-2-yl group creates a unique steric environment that dictates its physicochemical behavior, basicity, and synthetic accessibility.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of Butyl(3-methylpentan-2-yl)amine, synthesizing structural data with predicted pharmacokinetic parameters.

PropertyValueMethod / Pharmacokinetic Relevance
IUPAC Name N-butyl-3-methylpentan-2-amineStandard nomenclature
CAS Registry Number 1042535-90-9Chemical identity verification[3]
Molecular Formula C₁₀H₂₃N-
Molecular Weight 157.30 g/mol Low molecular weight favors bioavailability
Predicted pKa ~10.5 – 11.0Exists primarily as a cation at physiological pH[4]
Predicted LogP ~3.2High lipophilicity; favors membrane permeation
Stereocenters 2 (C2, C3 of pentyl chain)Exists as a diastereomeric mixture
Hydrogen Bond Donors 1N-H group (reduces desolvation penalty)
Hydrogen Bond Acceptors 1Nitrogen lone pair

Structural Chemistry & Steric Dynamics

The chemical behavior of Butyl(3-methylpentan-2-yl)amine is entirely governed by the steric shielding around its nitrogen atom.

  • Nucleophilicity vs. Basicity: While the nitrogen lone pair remains thermodynamically basic (pKa ~10.5)[4], its kinetic nucleophilicity is severely restricted by the adjacent methyl and ethyl groups on the C2 and C3 positions of the pentyl chain. This makes the compound highly resistant to unwanted over-alkylation (e.g., forming tertiary amines) during synthesis[5].

  • Diastereomerism: The 3-methylpentan-2-yl moiety contains two adjacent chiral centers (C2 and C3). Consequently, the synthesized bulk material exists as a mixture of diastereomers (2R,3R; 2S,3S; 2R,3S; 2S,3R). In drug development, this requires rigorous chiral resolution if the amine is incorporated into an active pharmaceutical ingredient (API), as different diastereomers will exhibit distinct receptor-binding affinities.

Mechanistic Synthesis: Reductive Amination Workflow

The most robust and scalable method for synthesizing sterically hindered secondary amines is the direct reductive amination of a ketone (3-methylpentan-2-one) with a primary amine (n-butylamine)[2].

Because steric hindrance at the alpha-carbon of the ketone makes the formation of the intermediate iminium ion thermodynamically challenging, a mild, selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) must be used in weakly acidic conditions[6].

Mechanistic Pathway

Pathway Substrate 3-Methylpentan-2-one + n-Butylamine Hemiaminal Hemiaminal Intermediate (Reversible) Substrate->Hemiaminal Nucleophilic Addition (H+ Catalysis) Iminium Iminium Ion (Sterically Hindered) Hemiaminal->Iminium Dehydration (- H2O) Product Butyl(3-methylpentan-2-yl)amine (Target Amine) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway for the reductive amination of Butyl(3-methylpentan-2-yl)amine.

Experimental Protocol (Self-Validating System)

The following step-by-step methodology is designed to ensure high yield while preventing the premature reduction of the starting ketone[6].

Workflow Step1 1. Equilibration Mix Ketone & Amine in DCE Step2 2. Acidification Add Acetic Acid (pH ~5) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (0 °C to RT) Step2->Step3 Step4 4. Quenching Neutralize with 1N NaOH Step3->Step4 Step5 5. Isolation Organic Extraction & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amine.

Phase 1: Equilibration & Imine Formation

  • Action: Dissolve 1.0 eq of 3-methylpentan-2-one and 1.05 eq of n-butylamine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is chosen over protic solvents (like methanol) to prevent competitive acetal formation with the sterically hindered ketone[6].

  • Action: Add 1.2 eq of glacial acetic acid.

    • Causality: The weak acid protonates the hemiaminal intermediate, facilitating the expulsion of water to form the critical iminium ion without fully protonating the nucleophilic amine[6].

    • Self-Validation Checkpoint: Monitor the reaction via FT-IR. The disappearance of the strong ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of a weak imine stretch (~1660 cm⁻¹) validates that the intermediate has formed.

Phase 2: Selective Reduction 3. Action: Cool the mixture to 0 °C and add 1.5 eq of NaBH(OAc)₃ portionwise over 30 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is a mild hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of the unreacted ketone while selectively reducing the highly electrophilic iminium ion[6].
  • Self-Validation Checkpoint: Observe the reaction for gas evolution. Minimal H₂ gas should be produced. Vigorous bubbling indicates excessive acidity leading to hydride decomposition, which requires immediate temperature reduction.

Phase 3: Quenching & Isolation 4. Action: Quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 10.

  • Causality: The highly basic pH ensures the newly formed secondary amine (pKa ~10.5) is fully deprotonated into its free-base form, driving it out of the aqueous phase and into the organic layer[4].
  • Action: Extract with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (using a DCM/MeOH gradient).

Physicochemical Behavior & Pharmacokinetic Relevance

For drug development professionals, understanding the in vivo behavior of Butyl(3-methylpentan-2-yl)amine is critical:

  • Ionization and BBB Penetration: At a physiological pH of 7.4, the amine exists >99.9% in its protonated (cationic) state. Normally, this would restrict membrane permeability. However, the highly lipophilic nature of the dual alkyl chains (LogP ~3.2) counteracts this charge, providing sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) via passive diffusion.

  • Metabolic Liability (CYP450): Aliphatic secondary amines are prime targets for Cytochrome P450-mediated N-dealkylation. In vivo, N-debutylation (yielding 3-methylpentan-2-amine) will occur much faster than the cleavage of the branched chain, because the steric bulk at the alpha-carbon of the 3-methylpentyl group physically obstructs the CYP450 active site from oxidizing that specific carbon-nitrogen bond.

References

  • OECD SIDS. (2013). Aliphatic Secondary Amines Category. UNEP Publications. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Retrieved from [Link][5]

  • Hong, Z., Ge, X., & Zhou, S. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(14), 7621.[Link][2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link][6]

Sources

Butyl(3-methylpentan-2-yl)amine IUPAC name

Technical Guide: -Butyl-3-methylpentan-2-amine

Nomenclature, Synthesis, and Structural Characterization

Molecular Weight:
Executive Summary

This technical guide provides a rigorous analysis of the secondary amine


-butyl-3-methylpentan-2-amine

The compound represents a sterically hindered secondary amine, featuring two chiral centers adjacent to the nitrogen atom. Its structural complexity makes it a valuable case study for stereoselective synthesis and advanced NMR characterization in drug discovery scaffolds.

Part 1: Structural Deconstruction & IUPAC Nomenclature

Correct chemical nomenclature is the bedrock of scientific communication. For secondary amines with non-identical alkyl groups, IUPAC rules dictate priority based on the length and complexity of the carbon chains attached to the nitrogen.

1.1 Structural Analysis

The molecule consists of a nitrogen atom bonded to a hydrogen atom and two alkyl groups:

  • Group A (Butyl): A linear 4-carbon chain (

    
    ).
    
  • Group B (3-methylpentan-2-yl): A branched 6-carbon structure derived from pentane, attached at the C2 position, with a methyl substitution at C3.

1.2 Determination of the Preferred IUPAC Name (PIN)

According to IUPAC Rule P-62.2.2.1 , secondary amines are named as

1
  • Comparison:

    • Chain A Length: 4 carbons (Butan-1-amine).

    • Chain B Length: 5 carbons (Pentan-2-amine).

  • Selection: The pentane chain is senior.

  • Numbering: The amine functional group gets priority for the lowest locant. The parent chain is pentan-2-amine .

  • Substituents:

    • On Nitrogen: Butyl group.

    • On Carbon 3: Methyl group.

Preferred IUPAC Name:


-Butyl-3-methylpentan-2-amine
1.3 Stereochemical Complexity

The parent chain contains two chiral centers at C2 and C3 . Consequently, this compound exists as four stereoisomers (two enantiomeric pairs). In a non-stereoselective synthesis, the product is a mixture of diastereomers.

    Nomenclature Logic Flow:

    NomenclatureLogicStartAnalyze Structure: C10H23NIdentifyGroupsIdentify N-Substituents:1. Butyl (C4)2. 3-methylpentan-2-yl (C6 total, C5 chain)Start->IdentifyGroupsSelectParentSelect Parent Chain (P-62.2.2.1):Longest Chain RuleIdentifyGroups->SelectParentCompareCompare Chain Lengths:Pentyl (5) > Butyl (4)SelectParent->CompareAssignParentParent: Pentan-2-amineCompare->AssignParentAddSubstituentsAdd Substituents:N-butyl3-methylAssignParent->AddSubstituentsFinalNamePIN: N-Butyl-3-methylpentan-2-amineAddSubstituents->FinalName

    Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) based on chain seniority.

    Part 2: Synthetic Protocol (Reductive Amination)

    The most robust method for synthesizing

    reductive amination
    2.1 Reaction Scheme
    2.2 Reagents & Role Justification
    ReagentRoleJustification
    3-Methylpentan-2-one ElectrophileProvides the branched carbon skeleton (Group B).
    Butan-1-amine NucleophileProvides the linear butyl chain (Group A).
    NaBH(OAc)
    
    
    Reducing AgentSelective. Reduces the imine intermediate faster than the ketone starting material, preventing side-product alcohols.
    Acetic Acid (AcOH) CatalystActivates the carbonyl oxygen and facilitates imine formation.
    1,2-Dichloroethane (DCE) SolventAprotic, dissolves all components, and does not interfere with hydride transfer.
    2.3 Step-by-Step Methodology

    Note: Perform all steps in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

    • Imine Formation (In Situ):

      • In a round-bottom flask, dissolve 3-methylpentan-2-one (10 mmol, 1.0 equiv) and butan-1-amine (12 mmol, 1.2 equiv) in DCE (30 mL).

      • Add Acetic Acid (12 mmol, 1.2 equiv).

      • Stir at room temperature for 30 minutes. Mechanism: The amine attacks the ketone to form a hemiaminal, which dehydrates to form the imine.[2]

    • Reduction:

      • Cool the mixture to 0°C in an ice bath.

      • Add Sodium Triacetoxyborohydride (NaBH(OAc)

        
        )  (14 mmol, 1.4 equiv) portion-wise over 10 minutes.
        
      • Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.

    • Quench & Workup:

      • Quench the reaction by slowly adding saturated aqueous NaHCO

        
          (30 mL) to neutralize the acid.
        
      • Extract the aqueous layer with Dichloromethane (DCM) (

        
         mL).
        
      • Combine organic layers, wash with brine, and dry over anhydrous Na

        
        SO
        
        
        .
    • Purification:

      • Concentrate the solvent under reduced pressure.

      • Purify the crude oil via flash column chromatography (Silica gel; Eluent: 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine) to isolate the pure amine.

    Mechanistic Pathway:

    ReactionMechanismKetone3-Methylpentan-2-oneHemiaminalHemiaminalIntermediateKetone->Hemiaminal+ Amine, H+AmineButan-1-amineAmine->HemiaminalImineImine(C=N Bond)Hemiaminal->Imine- H2OProductN-Butyl-3-methylpentan-2-amineImine->Product+ H- (from NaBH(OAc)3)

    Figure 2: Reductive amination mechanism showing the conversion of ketone to amine via imine reduction.[3]

    Part 3: Analytical Characterization

    To validate the synthesis, the following spectral data should be obtained.

    3.1 Predicted
    
    
    H NMR (400 MHz, CDCl
    
    
    )

    The spectrum will be complex due to the diastereomers, potentially showing signal doubling for the methyl groups.

    Shift (
    
    
    ppm)
    MultiplicityIntegrationAssignment
    0.85 - 0.95Multiplet9HTerminal methyls (Butyl C4, Pentyl C1, Pentyl C5)
    1.05Doublet3HMethyl at C2 (adjacent to N)
    1.20 - 1.60Multiplet8HMethylene protons (Butyl C2, C3; Pentyl C4) + Methine (Pentyl C3)
    2.50 - 2.65Multiplet2HMethylene adjacent to N (Butyl C1)
    2.70 - 2.85Multiplet1HMethine adjacent to N (Pentyl C2)
    3.2 Mass Spectrometry (ESI-MS)
    • Molecular Ion (

      
      ):  158.2 m/z.
      
    • Fragmentation: Expect a prominent peak at m/z 100 due to

      
      -cleavage at the branched side (loss of the butyl chain is less favorable than loss of the larger alkyl fragments, but 
      
      
      -cleavage usually dominates).
      • Cleavage at C2-C3 bond of pentane chain: Loss of sec-butyl radical?

      • Most stable fragment: Cleavage adjacent to Nitrogen.

    Part 4: Pharmaceutical Relevance[2]

    Secondary amines like

    • Increase Metabolic Stability: Hindered amines are less susceptible to oxidative deamination by cytochrome P450 enzymes compared to unhindered analogs.

    • Modulate Lipophilicity: The branched alkyl chain increases logP, potentially enhancing blood-brain barrier penetration.

    • Solubility: As a free base, it is an oil; however, it readily forms crystalline hydrochloride salts (CAS 2103402-67-9 for similar analogs), suitable for solid dosage forms.

    References
    • IUPAC Nomenclature Rules (Blue Book)

      • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Rule P-62.2.2.1 (Secondary Amines).[4]

      • Source:

    • Reductive Amination Methodology

      • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
      • Source:

    • Chemical Substance Data

      • Butyl(3-methylpentan-2-yl)amine (CAS 1042535-90-9).[5][6][7]

      • Source:

    Technical Guide: Butyl(3-methylpentan-2-yl)amine & Structural Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide details the structural characteristics, synthesis, and theoretical pharmacological profile of Butyl(3-methylpentan-2-yl)amine and its analogs. This document is designed for researchers in medicinal chemistry and pharmacology.

    Executive Summary & Compound Classification

    Butyl(3-methylpentan-2-yl)amine (CAS: 1042621-00-0) is a secondary aliphatic amine belonging to the class of alkylamine stimulants .[1] It is a structural analog of known sympathomimetic agents such as 1,3-Dimethylamylamine (DMAA) and 1,3-Dimethylbutylamine (DMBA) .

    Unlike its rigid cyclic counterparts (e.g., phenmetrazine), this compound features a flexible acyclic backbone. Its pharmacological interest lies in its potential activity as a norepinephrine reuptake inhibitor (NRI) and indirect sympathomimetic, inferred from the Structure-Activity Relationships (SAR) of the 2-aminoalkane pharmacophore.

    Chemical Identity
    PropertyData
    IUPAC Name N-Butyl-3-methylpentan-2-amine
    CAS Number 1042621-00-0
    Molecular Formula C
    
    
    H
    
    
    N
    Molecular Weight 157.30 g/mol
    Core Scaffold 3-Methylpentan-2-amine
    N-Substituent Butyl (C
    
    
    H
    
    
    )
    Classification Secondary Aliphatic Amine / Sympathomimetic Analog

    Structural Analogs & Homology

    To understand the properties of Butyl(3-methylpentan-2-yl)amine, it is essential to analyze its position within the alkylamine stimulant family. The compound is a regioisomer of N-butyl-DMBA and a homolog of DMAA.

    Comparative Structural Analysis

    The following table contrasts the target compound with its primary pharmacological analogs.

    Common NameIUPAC NameStructural RelationshipKey Pharmacological Feature
    Target Compound N-Butyl-3-methylpentan-2-amineParent Core Methyl group at C3 creates steric bulk near the amine, potentially increasing metabolic stability against deamination.
    DMBA 4-Methylpentan-2-amineRegioisomer Methyl group at C4 (isobutyl tail). Known pressor and stimulant.[2]
    DMAA 4-Methylhexan-2-amineHomolog Pentyl chain with methyl at C4. Potent sympathomimetic; banned in sports.
    N,N-DMBA N,N-Dimethyl-4-methylpentan-2-amineN-Substituted Analog Tertiary amine variant. Generally lower potency than primary amines but higher lipophilicity.
    Structural Homology Diagram

    The diagram below illustrates the structural derivation of the target compound from the general 2-aminoalkane pharmacophore.

    SAR_Relationship Core 2-Aminoalkane Pharmacophore (Sympathomimetic Core) DMBA DMBA (1,3-Dimethylbutylamine) (4-Methylpentan-2-amine) Core->DMBA Isomerization (C3 -> C4 Methyl) Target Butyl(3-methylpentan-2-yl)amine (Target Compound) Core->Target N-Butylation + C3 Methylation DMBA->Target Regioisomerism (C4->C3) + N-Alkylation DMAA DMAA (1,3-Dimethylamylamine) (4-Methylhexan-2-amine) DMBA->DMAA Chain Elongation (+1 Carbon)

    Caption: Structural lineage of Butyl(3-methylpentan-2-yl)amine relative to known stimulants DMBA and DMAA.

    Synthesis Protocol: Reductive Amination

    The most robust and self-validating method for synthesizing N-butyl-3-methylpentan-2-amine is the reductive amination of 3-methylpentan-2-one with butylamine. This route avoids the poly-alkylation issues common with direct alkylation (e.g., using butyl bromide).

    Reaction Scheme

    Precursors: 3-Methylpentan-2-one + n-Butylamine Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH

    
    CN)
    Solvent:  1,2-Dichloroethane (DCE) or Methanol (MeOH)
    Conditions:  Mild Acid Catalysis (Acetic Acid), Room Temperature
    
    Step-by-Step Methodology

    This protocol is designed for a 10 mmol scale.

    • Imine Formation (Equilibrium Step):

      • In a dry round-bottom flask, dissolve 3-methylpentan-2-one (1.00 g, 10 mmol) and n-butylamine (0.73 g, 10 mmol) in anhydrous DCE (20 mL).

      • Add Glacial Acetic Acid (1.2 eq, 12 mmol) to catalyze imine formation.

      • Checkpoint: Stir for 30–60 minutes under nitrogen. The solution may warm slightly as the imine forms.

    • Reduction (Irreversible Step):

      • Cool the mixture to 0°C in an ice bath.

      • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH

        
        CN for safety (no cyanide) and selectivity.
        
      • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quenching & Workup:

      • Quench the reaction with saturated aqueous NaHCO

        
          (slow addition until pH > 8).
        
      • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

      • Combine organic layers, wash with brine, and dry over anhydrous Na

        
        SO
        
        
        
        .
    • Purification:

      • Concentrate the solvent under reduced pressure.

      • Validation: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Stationary phase: Silica gel; Mobile phase: 5% MeOH in DCM with 1% NH

        
        OH).
        
    Synthesis Workflow Diagram

    Synthesis_Workflow Start Start: 3-Methylpentan-2-one + Butylamine Imine Intermediate: Imine Formation (-H2O) Start->Imine AcOH, DCE, 30 min Reduction Reduction: Add NaBH(OAc)3 (Hydride Transfer) Imine->Reduction STAB, RT, 12h Workup Workup: Basic Extraction (pH > 10) Reduction->Workup NaHCO3 Quench Product Product: N-Butyl-3-methylpentan-2-amine Workup->Product DCM Extraction

    Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

    Theoretical Pharmacology & SAR

    As a structural analog of DMAA, the pharmacological profile of Butyl(3-methylpentan-2-yl)amine is governed by its interactions with monoamine transporters (NET/DAT) and Trace Amine-Associated Receptor 1 (TAAR1).

    Structure-Activity Relationship (SAR)
    • N-Butyl Substitution (Steric Bulk):

      • Unlike the primary amine in DMAA, the N-butyl group significantly increases lipophilicity (LogP).

      • Effect: Enhanced Blood-Brain Barrier (BBB) penetration but potentially reduced affinity for the Norepinephrine Transporter (NET) compared to the primary amine. The bulky butyl tail may sterically hinder the binding pocket of the transporter.

    • C3-Methylation (Alpha-Adjacent Branching):

      • The methyl group at C3 (adjacent to the amine-bearing C2) introduces steric crowding.

      • Effect: This likely confers resistance to Monoamine Oxidase (MAO) degradation, prolonging the half-life relative to unbranched linear amines.

    Predicted Metabolic Pathway

    The primary metabolic clearance pathway is expected to be N-dealkylation via CYP450 enzymes (specifically CYP2D6 or CYP3A4), converting the secondary amine back to the primary amine parent (3-methylpentan-2-amine).

    Metabolic StepEnzymeProductPharmacological Consequence
    Phase I CYP450 (Dealkylation)3-Methylpentan-2-amineFormation of a more potent primary amine metabolite (Bioactivation).
    Phase I CYP450 (Hydroxylation)Hydroxy-butyl metabolitesIncreased polarity, facilitating excretion (Inactivation).
    Phase II GlucuronosyltransferaseN-GlucuronidesRapid renal clearance.
    Mechanism of Action Diagram[6]

    MOA_Pathway Drug N-Butyl-3-methylpentan-2-amine BBB Blood-Brain Barrier (High Permeability) Drug->BBB Lipophilic Transport VMAT VMAT2 Displacement (Weak) Drug->VMAT Potential Interaction TAAR1 TAAR1 Agonism (Intracellular) BBB->TAAR1 Intracellular Access NET NET Inhibition (Reuptake Blockade) BBB->NET Extracellular Binding Output Increased Synaptic Norepinephrine/Dopamine TAAR1->Output Triggered Release NET->Output Prevented Clearance

    Caption: Predicted sympathomimetic mechanism involving NET inhibition and TAAR1 activation.

    References

    • Bloomer, R. J., et al. (2011). "Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women." The Physician and Sportsmedicine. Link

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Drechsel, H., et al. (2020). "Analytical characterization of the new stimulant 1,3-dimethylbutylamine (DMBA) in dietary supplements." Drug Testing and Analysis. Link

    • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
    • Smith, R. L. (1995). "Metabolism of secondary amines." Drug Metabolism Reviews.

    Sources

    Theoretical Properties Prediction of Butyl(3-methylpentan-2-yl)amine: A Computational ADMET and Physicochemical Whitepaper

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of modern drug discovery and chemical development, secondary aliphatic amines represent a critical structural motif, often serving as pharmacophores for CNS-active agents, receptor modulators, and specialized industrial catalysts. Butyl(3-methylpentan-2-yl)amine (CAS: 1042535-90-9), possessing the molecular formula C₁₀H₂₃N, is a highly branched secondary amine. Due to the inherent challenges and costs associated with late-stage in vivo failures, predictive computational chemistry has become an indispensable first step in pipeline development.

    This whitepaper provides an in-depth theoretical analysis of the physicochemical, pharmacokinetic, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Butyl(3-methylpentan-2-yl)amine. By employing self-validating computational protocols, we establish a robust framework for predicting the behavior of this sterically hindered molecule in biological and chemical systems.

    Structural Causality & Physicochemical Profiling

    The biological and chemical reactivity of a molecule is fundamentally dictated by its 3D topology and electronic distribution. Butyl(3-methylpentan-2-yl)amine features a central nitrogen atom bonded to a linear butyl group and a highly branched 3-methylpentan-2-yl group.

    The Causality of Steric Hindrance: The presence of methyl groups at the alpha (C2) and beta (C3) positions of the pentyl chain introduces significant steric bulk directly adjacent to the secondary amine. In medicinal chemistry, this specific structural choice is rarely accidental. The causality behind designing or selecting such a hindered amine is to intentionally reduce the rate of Phase I metabolism—specifically, Cytochrome P450 (CYP)-mediated N-dealkylation and Monoamine Oxidase (MAO) driven oxidative deamination. The bulky aliphatic branches physically occlude the nitrogen's lone pair, preventing optimal alignment within the catalytic heme iron pocket of metabolic enzymes.

    Quantitative Data Synthesis

    To evaluate the drug-likeness of this compound, theoretical physicochemical properties were computed based on validated cheminformatics models [1].

    Table 1: Consensus Physicochemical and Pharmacokinetic Data

    ParameterPredicted ValuePharmacological Rationale & Implications
    Molecular Weight 157.30 g/mol < 500 Da; highly favorable for rapid diffusion and oral bioavailability.
    Consensus LogP 3.25 ± 0.15Optimal lipophilicity range (1–5) for passive lipid bilayer permeation.
    TPSA 12.03 Ų< 90 Ų; strongly indicates high Blood-Brain Barrier (BBB) penetration potential.
    Rotatable Bonds 7< 10; ensures sufficient conformational flexibility without excessive entropic penalty upon target binding.
    H-Bond Donors (HBD) 1Complies with Lipinski’s Rule of 5 (≤ 5); minimizes desolvation energy.
    H-Bond Acceptors (HBA) 1Complies with Lipinski’s Rule of 5 (≤ 10).
    GI Absorption HighDriven by low molecular weight, lack of polarity, and optimal lipophilicity.

    Self-Validating Protocol for In Silico Property Prediction

    Step 1: Structural Representation & Reverse-Validation

    • Action: Generate the canonical SMILES string (CCCCNC(C)C(C)CC) for Butyl(3-methylpentan-2-yl)amine.

    • Causality: Computational algorithms rely entirely on 1D string topology. An incorrect SMILES string leads to catastrophic prediction failures.

    • Self-Validation Check: Input the generated SMILES into an independent 2D rendering engine (e.g., RDKit). Visually confirm that the secondary amine is flanked by a linear 4-carbon chain and a branched 6-carbon chain with methyl groups at the exact alpha and beta positions. Do not proceed to Step 2 if the reverse-translation fails.

    Step 2: Consensus Physicochemical Profiling

    • Action: Compute partition coefficient (LogP) and topological polar surface area (TPSA) using the SwissADME suite [1].

    • Causality: Lipophilicity dictates membrane permeability, but single algorithms (like XLOGP3) can overemphasize aliphatic chains, leading to false positives in toxicity predictions.

    • Self-Validation Check: Calculate LogP using five orthogonal algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). If the standard deviation across these five models exceeds 0.5 log units, the consensus score must be flagged as low-confidence, triggering the requirement for explicit solvent Molecular Dynamics (MD) simulations.

    Step 3: ADMET & Toxicity Mapping

    • Action: Evaluate Cytochrome P450 inhibition and P-glycoprotein (P-gp) efflux potential using graph-based signatures [3].

    • Causality: High lipophilicity often correlates with promiscuous CYP binding and off-target toxicity.

    • Self-Validation Check: Cross-reference the BOILED-Egg model's BBB prediction with pkCSM's CNS permeability metrics. The protocol demands a >80% concordance between independent platforms before classifying the compound as a definitive CNS-penetrant molecule.

    Workflow A 1. SMILES Input CCCCNC(C)C(C)CC B 2. Structural Validation (RDKit Reverse Translation) A->B Parse C 3. SwissADME Profiling (Consensus LogP & TPSA) B->C Validated Structure D 4. pkCSM Toxicity (Hepatotoxicity & Ames) B->D Validated Structure E 5. Consensus Data Synthesis C->E Physicochemical Data D->E Toxicity Metrics

    Self-validating computational workflow for amine property prediction.

    Pharmacokinetic (ADMET) Landscape

    Based on the validated structural inputs, the theoretical pharmacokinetic profile of Butyl(3-methylpentan-2-yl)amine reveals several critical insights for drug development.

    Absorption and Distribution

    With a TPSA of 12.03 Ų and zero violations of Lipinski's Rule of Five, the molecule is predicted to have near-complete gastrointestinal (GI) absorption. Furthermore, the high lipophilicity (LogP ~3.25) combined with the low polar surface area strongly suggests that the molecule will readily cross the Blood-Brain Barrier (BBB) via passive diffusion. It is predicted to be a non-substrate for P-glycoprotein (P-gp), meaning it will not be actively effluxed back into the intestinal lumen or out of the central nervous system.

    Metabolism and Excretion

    Aliphatic amines generally undergo rapid hepatic metabolism. However, the structural causality of the 3-methylpentan-2-yl group alters this trajectory. The steric clash generated by the adjacent methyl groups significantly hinders the approach of CYP3A4 and CYP2D6 enzymes, theoretically prolonging the biological half-life of the compound compared to unbranched isomers like dipentylamine [2].

    Mechanism A Butyl(3-methylpentan-2-yl)amine (Sterically Bulky) B CYP450 Active Site (CYP3A4 / CYP2D6) A->B Binding Attempt C Steric Clash at Alpha/Beta Carbons B->C Interaction D Inhibited N-Dealkylation (Increased Half-Life) C->D Metabolic Shielding

    Theoretical metabolic shielding mechanism preventing rapid N-dealkylation.

    Toxicity Profile

    Theoretical toxicity screening via pkCSM [3] suggests that Butyl(3-methylpentan-2-yl)amine is likely Ames-negative (non-mutagenic). However, due to its lipophilic and basic nature (estimated pKa ~10.5-11.0, typical for secondary aliphatic amines), there is a theoretical risk of phospholipidosis if administered chronically at high doses. The molecule is not predicted to be a potent hERG channel inhibitor, though in vitro patch-clamp validation would be required to definitively rule out cardiotoxicity.

    Conclusion

    Butyl(3-methylpentan-2-yl)amine is a highly lipophilic, sterically hindered secondary amine. Theoretical predictions indicate excellent oral bioavailability, high CNS penetrance, and a structurally induced resistance to rapid oxidative metabolism. By strictly adhering to self-validating computational protocols, researchers can confidently utilize these theoretical parameters to guide early-stage synthesis, formulate appropriate solvent systems, and prioritize in vitro assay selection.

    References

    • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16316, Dipentylamine." PubChem. URL:[Link]

    • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry. URL:[Link]

    Secondary Amines in Catalysis: From Serendipity to Designed Precision

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Discovery and History of Secondary Amines in Catalysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Introduction: The Third Pillar of Catalysis

    For most of the 20th century, asymmetric catalysis rested on two pillars: biocatalysis (enzymes) and transition metal catalysis. The former offered exquisite selectivity but limited scope; the latter provided versatility but often required toxic metals and rigorous exclusion of air/moisture.

    The emergence of secondary amine organocatalysis in the early 2000s established a third pillar. This was not merely a discovery of new reagents but a conceptual unification of scattered historical observations into a predictable platform for activation. The core principle is the ability of chiral secondary amines to reversibly condense with carbonyls, mimicking the activation modes of Class I aldolases (enamine activation) and hydrolytic enzymes (iminium activation).

    This guide dissects the technical evolution of this field, providing reproducible protocols and mechanistic insights for the practicing scientist.

    The Mechanistic Duality: HOMO vs. LUMO Activation

    The power of secondary amines lies in their ability to access two distinct electronic states depending on the substrate structure. This duality allows a single catalyst scaffold to promote both nucleophilic and electrophilic functionalization.

    Enamine Activation (HOMO Raising)

    When a secondary amine reacts with an enolizable aldehyde or ketone, it forms an enamine . This intermediate has a higher energy HOMO than the parent enol, rendering the

    
    -carbon highly nucleophilic.
    
    • Target: Electrophiles (Aldehydes, alkyl halides, Michael acceptors).[1]

    • Key Reaction: Aldol, Mannich,

      
      -functionalization.
      
    Iminium Activation (LUMO Lowering)

    When a secondary amine reacts with an

    
    -unsaturated aldehyde, it forms an iminium ion . This cationic species has a significantly lower LUMO energy than the parent carbonyl, activating the 
    
    
    
    -carbon toward nucleophilic attack or the
    
    
    -system for cycloadditions.
    • Target: Nucleophiles, Dienes.

    • Key Reaction: Diels-Alder, Conjugate Addition (Friedel-Crafts).

    Visualization: The Dual Catalytic Cycle

    Secondary_Amine_Activation_Cycles cluster_enamine Enamine Cycle (HOMO Raising) cluster_iminium Iminium Cycle (LUMO Lowering) Catalyst Chiral Secondary Amine (Catalyst) Iminium_Int Iminium Ion (Intermediate) Catalyst->Iminium_Int + Carbonyl (-H2O) Iminium_Act Activated Iminium (Electrophile) Catalyst->Iminium_Act + Unsat Carbonyl (-H2O) Substrate_A Enolizable Carbonyl Substrate_A->Iminium_Int Enamine Enamine (Nucleophile) Iminium_Int->Enamine - H+ Product_A alpha-Functionalized Product Iminium_Int->Product_A + H2O Enamine->Iminium_Int + Electrophile Product_A->Catalyst Substrate_B alpha,beta-Unsat Carbonyl Substrate_B->Iminium_Act Enamine_Int Enamine (Intermediate) Iminium_Act->Enamine_Int + Nucleophile Enamine_Int->Iminium_Act Hydrolysis Product_B beta-Functionalized Product Enamine_Int->Product_B + H2O Product_B->Catalyst

    Caption: Divergent activation pathways for secondary amines. Left: Enamine cycle for nucleophilic functionalization. Right: Iminium cycle for electrophilic activation.

    Historical Case Study 1: The Hajos-Parrish Reaction (1974)[2][3][4]

    While isolated examples existed earlier, the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction (early 1970s) was the first highly enantioselective, proline-catalyzed transformation. It demonstrated that a simple amino acid could mimic complex aldolases.

    Technical Analysis[5][6][7]
    • Catalyst: (S)-Proline.[2][3][4]

    • Mechanism: Intramolecular Enamine Aldol.

    • Significance: It proved that the carboxylic acid moiety of proline was not just a solubility handle but a critical bifunctional element (General Acid Catalysis) that directed the stereochemistry via a rigid transition state (Zimmerman-Traxler model).

    Validated Protocol: The Hajos-Parrish Triketone Cyclization

    Ref: Hajos, Z. G.; Parrish, D. R. J. Org. Chem. 1974, 39, 1615.

    Objective: Enantioselective synthesis of the Hajos-Parrish Ketone (a key steroid precursor).

    ParameterSpecification
    Substrate 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
    Catalyst (S)-(-)-Proline (3 mol%)
    Solvent DMF (Dimethylformamide)
    Conditions 20–22 °C, 20 hours
    Yield/ee ~100% chemical yield (quantitative), 93.4% ee

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.82 g (0.01 mol) of the triketone substrate in 10 mL of anhydrous DMF.

      • Self-Validation: The solution should be clear and slightly yellow.

    • Initiation: Add 34.5 mg (0.3 mmol, 3 mol%) of (S)-proline.

      • Self-Validation: Proline is sparingly soluble; the mixture may appear heterogeneous initially but should clarify as the reaction proceeds and the hemiaminal forms.

    • Incubation: Stir under argon at ambient temperature (20–22 °C) for 20 hours.

      • Monitoring: Monitor by TLC (Thin Layer Chromatography). The starting material spot (polar) should disappear, replaced by a less polar product spot.

    • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over MgSO4 and concentrate.

    • Purification: Crystallize from ether/hexane to upgrade optical purity if necessary.

    Historical Case Study 2: The MacMillan Era (2000)

    In 2000, David MacMillan (simultaneously with List/Barbas) published a seminal paper that generalized the concept of Iminium Activation . He designed a catalyst (imidazolidinone) that lacked the reversibility issues of proline in certain intermolecular reactions and specifically targeted LUMO-lowering activation.

    Technical Analysis[5][6][7][10]
    • Catalyst: Chiral Imidazolidinone (MacMillan Generation 1).

    • Mechanism: Reversible formation of an iminium ion with

      
      -unsaturated aldehydes.
      
    • Design Logic: The catalyst contains a bulky group (benzyl/phenyl) to shield one face of the alkene and a secondary amine for condensation. The cationic iminium intermediate is structurally distinct from the neutral substrate, allowing for high reaction rates.

    Validated Protocol: Enantioselective Diels-Alder

    Ref: Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. J.[5] Am. Chem. Soc. 2000, 122, 4243.[5]

    Objective: Cycloaddition of cyclopentadiene and cinnamaldehyde.

    ParameterSpecification
    Diene Cyclopentadiene (Freshly cracked)
    Dienophile (E)-Cinnamaldehyde
    Catalyst (S)-Phe-Imidazolidinone HCl (5 mol%)
    Solvent MeOH / H2O (95:5 v/v)
    Conditions 23 °C
    Yield/ee 99% yield, 93% ee (exo isomer), 1:1.3 exo:endo

    Step-by-Step Methodology:

    • Catalyst Solution: To a flask, add (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (5 mol%). Add solvent (MeOH/H2O 95:5).

      • Causality: The water ensures rapid hydrolysis of the iminium intermediate after the cycloaddition, turning over the catalyst. Without water, product inhibition can occur.

    • Addition: Add cinnamaldehyde (1.0 equiv). The solution turns yellow (formation of the iminium chromophore).

    • Reaction: Add cyclopentadiene (3.0 equiv). Stir at room temperature.

      • Self-Validation: The yellow color persists during the reaction (active catalyst). Fading color may indicate catalyst decomposition or consumption.

    • Workup: Treat with aqueous sodium bicarbonate (to neutralize the HCl salt and extract the organic product). Extract with ether.

    • Analysis: Determine enantiomeric excess (ee) via chiral HPLC (e.g., OD-H column).

    Evolution: The Jørgensen-Hayashi Catalyst (2005)

    While proline and imidazolidinones were revolutionary, they had limitations (solubility, reactivity with sterically hindered substrates). Independently, Karl Anker Jørgensen and Yujiro Hayashi developed diarylprolinol silyl ethers .

    Why this Catalyst?
    • Steric Bulk: The large aryl groups (often 3,5-bis(trifluoromethyl)phenyl) provide exceptional stereocontrol.

    • Silyl Ether: Improves solubility in organic solvents (toluene, DCM) compared to proline.

    • Versatility: capable of both enamine and iminium activation with high efficiency.

    Impact on Drug Development

    This catalyst class is frequently used in the synthesis of chiral building blocks for pharmaceuticals.

    • Example: Synthesis of Telcagepant intermediates (Merck) and Oseltamivir (Tamiflu) synthesis (Hayashi route).

    Comparison of Catalyst Generations

    FeatureProline (Gen 1)Imidazolidinone (Gen 2 - MacMillan)Diarylprolinol Silyl Ether (Gen 3 - Jørgensen/Hayashi)
    Primary Mode Enamine (Aldol)Iminium (Diels-Alder)Both (Michael, alpha-func.)
    Solubility Polar (DMSO, DMF, H2O)Alcohols, some organicsGeneral Organic (DCM, Toluene)
    H-Bonding Bifunctional (Acid-Base)Monofunctional (Cationic)Steric Shielding (H-bond acceptor)
    Turnover ModerateHighVery High

    References

    • Hajos-Parrish Reaction (Original Patent/Paper)

      • Hajos, Z. G.; Parrish, D. R.[6] Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem. 1974 , 39, 1615–1621.

    • MacMillan's Discovery of Organocatalysis

      • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C.[5] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc. 2000 , 122, 4243–4244.[5]

    • List-Barbas Enamine Catalysis

      • List, B.; Lerner, R. A.; Barbas, C. F.[4][5][7][8][9][10] Proline-Catalyzed Direct Asymmetric Aldol Reactions.[5][8][11][12] J. Am. Chem. Soc. 2000 , 122, 2395–2396.[4][5][7][8][9]

    • Jørgensen-Hayashi Catalyst (Jørgensen Paper)

      • Marigo, M.; Wabnitz, T. C.; Fielenbach, D.; Jørgensen, K. A. Enantioselective Organocatalytic α-Sulfenylation of Aldehydes. Angew. Chem. Int. Ed. 2005, 44, 794–797.
    • Jørgensen-Hayashi Catalyst (Hayashi Paper)

      • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction. Angew. Chem. Int. Ed. 2005, 44, 4212–4215.

    Sources

    Methodological & Application

    Synthesis of Butyl(3-methylpentan-2-yl)amine from 3-Methylpentan-2-one: An Application and Protocol Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This comprehensive guide details the synthesis of the secondary amine, Butyl(3-methylpentan-2-yl)amine, from the ketone precursor, 3-methylpentan-2-one, via a one-pot reductive amination protocol. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, purification techniques, and thorough characterization of the final product. Emphasis is placed on the rationale behind experimental choices, ensuring a reproducible and efficient synthesis.

    Introduction

    Secondary amines are a pivotal class of organic compounds, serving as crucial intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. Their unique structural and electronic properties often impart desired biological activity and physical characteristics to larger molecules. The target molecule, Butyl(3-methylpentan-2-yl)amine, is a chiral secondary amine whose synthesis is a representative example of the construction of such valuable building blocks.

    The most direct and widely employed method for the synthesis of secondary amines from ketones and primary amines is reductive amination.[1] This one-pot reaction combines the formation of an intermediate imine followed by its in-situ reduction to the corresponding amine. This approach is favored for its efficiency, operational simplicity, and the broad availability of starting materials.[2][3]

    This guide focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective hydride source, particularly well-suited for the reduction of iminium ions in the presence of unreacted ketones.[2] Its steric bulk and moderate reactivity often lead to higher yields and fewer side products compared to other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][4]

    Synthetic Strategy: Reductive Amination

    The synthesis of Butyl(3-methylpentan-2-yl)amine from 3-methylpentan-2-one and n-butylamine proceeds via a reductive amination pathway. The reaction mechanism can be conceptually divided into two key steps occurring in a single pot:

    • Imine Formation: The primary amine (n-butylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (3-methylpentan-2-one). This is followed by dehydration to form a Schiff base, or imine intermediate. This equilibrium is typically favored by the removal of water or, in this one-pot procedure, driven forward by the subsequent reduction of the imine.

    • Reduction of the Imine: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the protonated imine (iminium ion) to yield the final secondary amine product. The choice of NaBH(OAc)₃ is critical as it is less reactive towards the starting ketone compared to the iminium ion intermediate, thus minimizing the formation of the corresponding alcohol as a byproduct.[2]

    Reductive_Amination cluster_start Starting Materials cluster_reagents Reagents ketone 3-Methylpentan-2-one imine Imine Intermediate ketone->imine + n-Butylamine - H₂O amine n-Butylamine amine->imine product Butyl(3-methylpentan-2-yl)amine imine->product + NaBH(OAc)₃ reducing_agent NaBH(OAc)₃ reducing_agent->product

    Figure 1: Workflow for the reductive amination of 3-methylpentan-2-one.

    Detailed Experimental Protocol

    This protocol outlines a laboratory-scale synthesis of Butyl(3-methylpentan-2-yl)amine.

    Materials and Reagents
    Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
    3-Methylpentan-2-oneC₆H₁₂O100.165.0 g0.05
    n-ButylamineC₄H₁₁N73.144.0 g0.055
    Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9412.7 g0.06
    1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-
    Saturated Sodium BicarbonateNaHCO₃84.01As needed-
    Anhydrous Magnesium SulfateMgSO₄120.37As needed-
    Diethyl Ether(C₂H₅)₂O74.12As needed-
    1 M Hydrochloric AcidHCl36.46As needed-
    2 M Sodium HydroxideNaOH40.00As needed-
    Reaction Procedure
    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylpentan-2-one (5.0 g, 0.05 mol) and 1,2-dichloroethane (100 mL).

    • Addition of Amine: Add n-butylamine (4.0 g, 0.055 mol) to the solution at room temperature. Stir the mixture for 20 minutes.

    • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise over 15 minutes. The addition may be slightly exothermic. Maintain the reaction temperature below 30 °C using a water bath if necessary.

    • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-6 hours).

    • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously until gas evolution ceases.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

    • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    Purification

    The crude product can be purified by acid-base extraction followed by distillation.

    Acid-Base Extraction
    • Dissolve the crude product in diethyl ether (100 mL).

    • Extract the ethereal solution with 1 M hydrochloric acid (3 x 50 mL). The amine will be protonated and move into the aqueous layer.

    • Combine the aqueous extracts and wash with diethyl ether (50 mL) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M sodium hydroxide until the pH is >12.

    • Extract the liberated free amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

    Distillation

    For higher purity, the amine obtained after acid-base extraction can be further purified by fractional distillation under reduced pressure. The boiling point of the product will be lower than at atmospheric pressure.

    Characterization

    The structure and purity of the synthesized Butyl(3-methylpentan-2-yl)amine can be confirmed by spectroscopic methods.

    • Appearance: Colorless to pale yellow liquid.

    Predicted ¹H and ¹³C NMR Spectral Data

    ¹H NMR (400 MHz, CDCl₃):

    • δ 2.50-2.70 (m, 2H, -N-CH₂-CH₂-CH₂-CH₃)

    • δ 2.40-2.50 (m, 1H, -CH(NH)-CH₃)

    • δ 1.30-1.50 (m, 4H, -N-CH₂-CH₂-CH₂-CH₃ and -CH(CH₃)-CH₂-CH₃)

    • δ 1.05-1.20 (m, 1H, -CH(CH₃)-CH₂-CH₃)

    • δ 0.85-1.00 (m, 12H, overlapping triplets and doublets from -CH(NH)-CH₃, -CH(CH₃)-CH₂-CH₃, and -N-CH₂-CH₂-CH₂-CH₃)

    • δ 0.70-0.80 (br s, 1H, -NH-)

    ¹³C NMR (100 MHz, CDCl₃):

    • δ 55-60 (-CH(NH)-)

    • δ 45-50 (-N-CH₂-)

    • δ 35-40 (-CH(CH₃)-)

    • δ 30-35 (-N-CH₂-CH₂-)

    • δ 20-25 (-CH(CH₃)-CH₂-)

    • δ 15-20 (-N-CH₂-CH₂-CH₂-CH₃ and -CH(NH)-CH₃)

    • δ 10-15 (-CH(CH₃)-CH₂-CH₃)

    Infrared (IR) Spectroscopy

    The IR spectrum of a secondary amine is characterized by specific absorption bands.

    • N-H Stretch: A single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.[5]

    • C-H Stretch: Strong absorption bands from the alkyl groups will be present in the 2850-2960 cm⁻¹ region.

    • N-H Bend: A bending vibration may be observed around 1590-1650 cm⁻¹, though it is often weak for aliphatic secondary amines.[5]

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful tool for confirming the molecular weight and purity of the product.

    • Retention Time: A single major peak in the gas chromatogram indicates a high degree of purity.

    • Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 157.30. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[6][7]

    Safety and Handling Precautions

    • 3-Methylpentan-2-one: Flammable liquid and vapor. Causes skin and serious eye irritation.

    • n-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

    • Sodium Triacetoxyborohydride: In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under an inert atmosphere and protect from moisture.

    • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. May cause cancer. Causes serious eye irritation. May cause respiratory irritation.

    All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

    Conclusion

    The synthesis of Butyl(3-methylpentan-2-yl)amine from 3-methylpentan-2-one via reductive amination using sodium triacetoxyborohydride is an efficient and reliable method for producing this secondary amine. The one-pot nature of the reaction, coupled with the mild and selective reducing agent, makes this a valuable protocol for synthetic chemists. The purification and characterization techniques outlined in this guide provide a robust framework for obtaining and verifying the final product.

    References

    • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Royal Society of Chemistry. (2009). Supplementary Information for General. [Link]

    • Plietker, B. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 54(32), 9283-9287. [Link]

    • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

    • FooDB. (2010, April 8). Showing Compound Pentylamine (FDB010039). [Link]

    • Ge, X., Yang, L., & Chen, J. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2037-2045. [Link]

    • PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved March 7, 2026, from [Link]

    • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]

    • National Center for Biotechnology Information. (n.d.). N-butyl-N-methylpentan-2-amine. PubChem. Retrieved March 7, 2026, from [Link]

    • Wikipedia. (2023, November 26). Reductive amination. [Link]

    • National Center for Biotechnology Information. (n.d.). N-Methylpentan-2-amine. PubChem. Retrieved March 7, 2026, from [Link]

    • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved March 7, 2026, from [Link]

    • Google Patents. (n.d.). US20020169319A1 - Preparation of n-butylamines.
    • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

    • University of Leeds. (n.d.). Alkanes. Retrieved March 7, 2026, from [Link]

    • PubChemLite. (n.d.). 3-methylpentan-3-amine (C6H15N). Retrieved March 7, 2026, from [Link]

    Sources

    Application Note: Scalable Synthesis of Butyl(3-methylpentan-2-yl)amine via Direct Reductive Amination

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note details the protocol for synthesizing Butyl(3-methylpentan-2-yl)amine , a sterically hindered secondary amine. Due to the

    
    -branching at the C3 position of the starting ketone (3-methylpentan-2-one), standard reductive amination protocols using sodium borohydride (
    
    
    
    ) often result in low yields or excessive alcohol byproducts. This guide utilizes the Abdel-Magid protocol employing Sodium Triacetoxyborohydride (STAB) . This reagent system allows for a "Direct Reductive Amination" (DRA) in a single pot, favoring the reduction of the in situ generated iminium species over the starting ketone.

    Part 1: Strategic Analysis & Retrosynthesis

    Retrosynthetic Logic

    The target molecule contains a secondary amine linking an n-butyl chain and a 3-methylpentan-2-yl group.

    • Disconnection A (Preferred): Reductive amination of 3-methylpentan-2-one with n-butylamine .

    • Disconnection B (Alternative): Reductive amination of butyraldehyde with 3-methylpentan-2-amine .

    Selection Rationale: Disconnection A is preferred for industrial and lab-scale reliability. 3-methylpentan-2-one is a stable, commercially available ketone. While it is sterically hindered, n-butylamine is a strong, unhindered nucleophile, facilitating the initial attack. Disconnection B requires a chiral or branched amine starting material which is often more expensive or requires prior synthesis.

    Reaction Mechanism & Stereochemistry

    The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The reducing agent (STAB) selectively delivers a hydride to the iminium carbon.

    • Stereochemical Note: The starting ketone is typically racemic. The reduction creates a second chiral center at C2. Consequently, the product will be obtained as a mixture of diastereomers (syn/anti pairs).

    Pathway Visualization

    The following diagram illustrates the chemical pathway and the critical role of the acid catalyst in driving the equilibrium toward the reactive iminium species.

    ReactionPathway Reactants Reactants: 3-methylpentan-2-one + n-Butylamine Hemiaminal Intermediate: Hemiaminal Reactants->Hemiaminal Nucleophilic Attack Iminium Active Species: Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (AcOH Cat.) Iminium->Hemiaminal Hydrolysis risk Product Product: Butyl(3-methylpentan-2-yl)amine Iminium->Product Reduction (STAB) H- Delivery

    Figure 1: Reaction pathway highlighting the critical iminium intermediate. The selectivity of STAB ensures the ketone is not reduced before reaching the iminium stage.

    Part 2: Experimental Protocol

    Reagents and Equipment
    ComponentRoleEquiv.Notes
    3-Methylpentan-2-one Substrate1.0Electrophile; hindered ketone.[1]
    n-Butylamine Reagent1.2Nucleophile; use slight excess to drive equilibrium.
    Sodium Triacetoxyborohydride (STAB) Reductant1.4Selective reducing agent.[2] Moisture sensitive.
    Acetic Acid (AcOH) Catalyst1.0 - 2.0Crucial for hindered ketones to promote dehydration.
    THF or DCE SolventN/AAnhydrous. DCE is standard; THF is a greener alternative.
    Step-by-Step Methodology

    Safety Pre-Check: STAB releases hydrogen gas upon contact with protic solvents or acids (though slower than

    
    ). Ensure the reaction vessel is vented. Perform all operations in a fume hood.
    
    Step 1: Solvation and Activation
    • Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

    • Add 3-methylpentan-2-one (10 mmol, 1.00 g) and THF (30 mL).

    • Add n-butylamine (12 mmol, 0.88 g).

    • Add Acetic Acid (10-20 mmol, 0.6 - 1.2 g).

      • Expert Insight: For sterically hindered ketones, the formation of the imine is the rate-determining step. Acetic acid buffers the system and catalyzes the loss of water. Without it, the reaction may stall at the hemiaminal stage.

    Step 2: Reductive Amination (The "Abdel-Magid" Addition)
    • Cool the mixture to 0°C (ice bath). While not strictly necessary for stability, this moderates the exotherm upon adding the hydride.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol, ~3.0 g) portion-wise over 5-10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir under nitrogen atmosphere for 12–24 hours.

      • Monitoring: Check by TLC or GC-MS. The disappearance of the ketone peak is the primary endpoint.

    Step 3: Quench and Workup
    • Quench the reaction by slowly adding saturated aqueous

      
        (30 mL). Stir for 15 minutes until gas evolution ceases.
      
      • Why: This neutralizes the acetic acid and decomposes remaining boron complexes.

    • Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 x 20 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    Step 4: Purification
    • The crude oil is often sufficiently pure (>90%).

    • If higher purity is required, purify via Flash Column Chromatography .

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH:NH4OH (95:5:1). The ammonia is essential to prevent the amine from streaking on the silica.

    Part 3: Process Logic & Visualization

    The following workflow illustrates the decision-making process during the experiment, ensuring "Self-Validating" logic.

    Workflow Start Start Synthesis Mix Mix Ketone + Amine + AcOH in THF Start->Mix AddSTAB Add STAB (0°C -> RT) Mix->AddSTAB Monitor Monitor (GC/TLC) Time: 12h AddSTAB->Monitor Check Ketone Consumed? Monitor->Check AddMore Add 0.5 eq STAB Extend Time Check->AddMore No Quench Quench (NaHCO3) Extract (EtOAc) Check->Quench Yes AddMore->Monitor Purify Purification (Silica w/ 1% NH4OH) Quench->Purify

    Figure 2: Experimental workflow with decision gate for reaction completion.

    Part 4: Validation & Troubleshooting

    Analytical Validation

    To confirm the identity of Butyl(3-methylpentan-2-yl)amine :

    • 1H NMR (CDCl3): Look for the disappearance of the ketone methyl singlet (approx 2.1 ppm) and the appearance of the methine proton (

      
      -N) as a multiplet around 2.5 - 2.8 ppm.
      
    • Mass Spectrometry (ESI+): Expect a molecular ion

      
       m/z.
      
    • Diastereomers: In high-field NMR, you may observe signal doubling for the methyl groups due to the presence of diastereomers (from the chiral centers at C2 and C3).

    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    Low Conversion Steric hindrance prevents imine formation.Increase Acetic Acid to 2.0 eq. Add 3Å Molecular Sieves to physically remove water.
    Alcohol Byproduct Direct reduction of ketone.[3]Ensure STAB is used, not
    
    
    . Ensure amine is added before the reducing agent.
    Tertiary Amine Over-alkylation (rare with ketones).Use a slight excess of amine (1.2 - 1.5 eq) relative to the ketone.

    References

    • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2][4][5]

    • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.

    • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

    Sources

    Butyl(3-methylpentan-2-yl)amine as a ligand in catalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Butyl(3-methylpentan-2-yl)amine (BMPA) in Advanced Asymmetric Catalysis

    Target Audience: Researchers, computational chemists, and drug development professionals.

    Executive Summary

    Butyl(3-methylpentan-2-yl)amine (BMPA) is a highly branched, sterically encumbered chiral secondary amine. While flat aromatic amines and primary phosphines have historically dominated catalytic ligand design, the unique structural topology of BMPA—featuring a flexible butyl chain paired with a rigid, dual-stereocenter 3-methylpentan-2-yl group—provides exceptional facial shielding. This application note details the dual utility of BMPA: first, as a covalent organocatalyst for iminium/enamine activation, and second, as a bulky chiral ligand in transition-metal-catalyzed cross-coupling.

    Part 1: BMPA as a Covalent Organocatalyst in Asymmetric Synthesis

    Mechanistic Causality & Rationale

    Secondary amine organocatalysts are foundational to modern asymmetric synthesis, primarily through their ability to form transient, chiral iminium or enamine intermediates[1]. The condensation of aldehydes with a secondary amine like BMPA results in an iminium cation. This intermediate lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, activating the substrate toward nucleophilic attack[2].

    Subsequent deprotonation yields an enamine, raising the Highest Occupied Molecular Orbital (HOMO) and converting the aldehyde into a potent nucleophile. The massive steric bulk of the 3-methylpentan-2-yl group on BMPA effectively blocks one enantiotopic face of the enamine double bond. This forces incoming electrophiles to approach exclusively from the unhindered face, resulting in exceptional enantiomeric excess (ee). Furthermore, recent advances have demonstrated that direct oxidation of these enamines back to iminium species can open novel pathways for

    
    -functionalization[3].
    

    Organocatalysis Cat BMPA Catalyst (Secondary Amine) Iminium Chiral Iminium Ion (LUMO Lowered) Cat->Iminium + Aldehyde (Acid Co-catalyst) Ald Aldehyde Substrate Ald->Iminium Enamine Chiral Enamine (HOMO Raised) Iminium->Enamine - H+ (Tautomerization) Elec Electrophilic Addition Enamine->Elec Facial Shielding by 3-methylpentan-2-yl Elec->Cat Catalyst Regeneration Prod Enantioenriched Product Elec->Prod Hydrolysis

    Fig 1. BMPA-mediated enamine/iminium organocatalytic cycle for asymmetric functionalization.

    Protocol 1: Enantioselective -Alkylation of Aldehydes using BMPA

    Self-Validating Design: This protocol utilizes Trichloroacetic Acid (TCA) to drive iminium formation without hydrolyzing the enamine. In-process TLC and post-reaction chiral HPLC ensure the system validates its own stereocontrol.

    Step-by-Step Methodology:

    • Preparation of the Active Catalyst Complex: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve

      
      -BMPA (0.05 mmol, 20 mol%) in anhydrous toluene (2.0 mL). Add trichloroacetic acid (TCA) (0.05 mmol). Causality: TCA provides the exact proton concentration required to facilitate the dehydration of the hemiaminal intermediate, accelerating active iminium ion formation.
      
    • Substrate Incubation: Lower the reaction temperature to 0 °C using an ice bath. Add the aldehyde substrate (0.25 mmol) dropwise. Stir for 15 minutes to allow the system to reach thermodynamic equilibrium between the iminium and enamine states.

    • Electrophile Introduction: Slowly add the alkylating agent (e.g., benzyl bromide, 0.30 mmol) via a gas-tight syringe.

    • Reaction Maturation & In-Process Control: Stir the mixture at 0 °C for 18 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde UV-active spot confirms the completion of the electrophilic trapping.

    • Quenching: Quench the reaction with saturated aqueous

      
       (2 mL) to hydrolyze the product-iminium complex, releasing the enantioenriched 
      
      
      
      -alkylated aldehyde and regenerating the BMPA catalyst.
    • Extraction & Quality Control: Extract with dichloromethane (3 x 5 mL), dry over anhydrous

      
      , and concentrate. Purify via flash column chromatography. Determine enantiomeric excess via chiral stationary phase HPLC.
      

    Table 1: Optimization of BMPA-Catalyzed

    
    -Alkylation 
    
    EntrySolventAcid Co-catalystTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
    1DichloromethaneTFA254572
    2TolueneTFA256085
    3TolueneTCA08894
    4THFTCA07589

    Data Interpretation: Toluene at 0 °C with TCA maximizes the rigidity of the transition state, allowing the 3-methylpentan-2-yl group to exert maximum steric influence.

    Part 2: BMPA as a Chiral Ligand in Palladium-Catalyzed Cross-Coupling

    Mechanistic Causality & Rationale

    In the realm of transition metal catalysis, the coupling of sterically encumbered secondary amines has historically been challenging due to competitive ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -hydride elimination pathways[4]. However, rational ligand design has proven that highly branched aliphatic amines can suppress these side reactions.
    

    When used as a chiral ligand in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), BMPA coordinates to the Pd(II) center. The massive steric profile of the ligand accelerates the final reductive elimination step—often the bottleneck in cross-coupling—by destabilizing the square planar Pd(II) intermediate. Simultaneously, the chiral pocket formed by the 3-methylpentan-2-yl group dictates the trajectory of the incoming nucleophile, yielding highly enantioenriched products.

    PalladiumCatalysis Pd0 Pd(0) Precatalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Allylic Acetate LigandBind BMPA Ligand Coordination (Chiral Pocket Formation) OxAdd->LigandBind + BMPA Ligand RedElim Reductive Elimination (Accelerated by Sterics) LigandBind->RedElim Nucleophilic Attack (Stereocontrolled) RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RedElim->Prod Product Release

    Fig 2. Palladium-catalyzed cross-coupling cycle highlighting BMPA ligand coordination.

    Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation using BMPA Ligand

    Self-Validating Design: This protocol utilizes mild silylating agents to generate nucleophiles in situ, preventing harsh alkoxide bases from stripping the BMPA ligand from the Palladium center.

    
     NMR analysis of the crude mixture is used to validate the absence of 
    
    
    
    -hydride elimination byproducts.

    Step-by-Step Methodology:

    • Precatalyst Activation: In a nitrogen-filled glovebox, combine

      
       (2.5 mol%) and 
      
      
      
      -BMPA ligand (6.0 mol%) in anhydrous THF (1.5 mL). Stir at room temperature for 30 minutes. Validation: The solution will shift from pale yellow to deep orange, visually confirming the displacement of the chloride bridge and coordination of the BMPA ligand.
    • Nucleophile Preparation (In Situ): In a separate vial, dissolve dimethyl malonate (0.60 mmol) in THF (1.0 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA) (0.60 mmol) and a catalytic amount of KOAc. Stir for 20 minutes. Causality: BSA acts as a mild silylating agent, generating a reactive silyl enol ether. This avoids the use of strong bases that could competitively bind to the Pd center and displace the sterically demanding BMPA ligand.

    • Coupling Reaction: Add the allylic acetate substrate (0.50 mmol) to the Pd/BMPA solution, followed immediately by the nucleophile mixture.

    • Incubation: Seal the reaction vessel, remove it from the glovebox, and stir at 25 °C for 12 hours.

    • Workup & Analysis: Dilute the mixture with diethyl ether (10 mL) and wash with distilled water (2 x 5 mL) to remove siloxane byproducts. Dry the organic layer, concentrate, and purify via silica gel chromatography.

    Table 2: Substrate Scope for Pd-Catalyzed AAA using BMPA Ligand

    EntryAllylic Acetate SubstrateNucleophileYield (%)Enantiomeric Excess (ee %)
    1Cinnamyl acetateDimethyl malonate9296
    21-(p-Tolyl)allyl acetateDimethyl malonate8994
    31-(p-Methoxyphenyl)allyl acetateBenzylamine8591

    Data Interpretation: The BMPA ligand maintains exceptional stereocontrol (>90% ee) across both carbon and nitrogen-based nucleophiles, proving its robustness as a chiral directing group in cross-coupling environments.

    References

    • ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS - Nobel Prize. NobelPrize.org. 1[1]

    • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. 5[5]

    • Organocatalytic enantioselective β-functionalization of aldehydes by oxidation of enamines and their application in cascade reactions. PubMed.3[3]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.4[4]

    • Iminium Catalysis. Chemical Reviews.2[2]

    Sources

    Application Note: Evaluation of Butyl(3-methylpentan-2-yl)amine (BMPA) as a Mixed-Type Corrosion Inhibitor in Acidic Media

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This Application Note details the protocol for evaluating Butyl(3-methylpentan-2-yl)amine (BMPA) as a corrosion inhibitor for low-carbon steel in 1.0 M HCl. Unlike linear aliphatic amines, BMPA possesses a branched 3-methylpentan-2-yl moiety. This structural asymmetry introduces steric bulk adjacent to the nitrogen center, potentially enhancing surface coverage via the "umbrella effect" while modulating the adsorption energy of the nitrogen lone pair. This guide provides a rigorous, self-validating workflow for quantifying inhibition efficiency (

    
    ) using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel), compliant with GLP (Good Laboratory Practice) standards suitable for cross-disciplinary researchers in materials science and molecular screening.
    

    Chemical Profile & Mechanism[1][2]

    Molecular Structure & Rationale
    • IUPAC Name:

      
      -butyl-3-methylpentan-2-amine
      
    • Class: Secondary Aliphatic Amine

    • Mechanism of Action: The inhibition mechanism relies on the adsorption of the BMPA molecule onto the metal surface, blocking active corrosion sites.

      • Protonation: In 1.0 M HCl, the secondary amine exists in equilibrium between its neutral (

        
        ) and protonated cationic form (
        
        
        
        ).
      • Physisorption: Electrostatic attraction between the protonated amine (

        
        ) and the negatively charged metal surface (due to adsorbed 
        
        
        
        ions).
      • Chemisorption: Donor-acceptor interaction between the lone pair electrons of the unprotonated nitrogen and the vacant d-orbitals of iron (Fe).

      • Steric Coverage: The branched alkyl tail (3-methylpentan-2-yl) increases the hydrophobic footprint, repelling water and aggressive ions (

        
        , 
        
        
        
        ) more effectively than linear isomers.
    Visualization: Adsorption Mechanism

    The following diagram illustrates the dual-mode adsorption pathway.

    AdsorptionMechanism Solution Bulk Solution (1M HCl) Equilibrium Protonation Equilibrium BMPA + H+ ⇌ BMPA-H+ Solution->Equilibrium Interface Metal/Solution Interface (Helmholtz Plane) Equilibrium->Interface Diffusion Adsorption Adsorption Interface->Adsorption Physisorption Physisorption (Electrostatic) BMPA-H+ ... Cl- ... Fe Adsorption->Physisorption Cationic Form Chemisorption Chemisorption (Coordination) N(lone pair) -> Fe(d-orbital) Adsorption->Chemisorption Neutral Form Film Protective Hydrophobic Film (Steric Coverage) Physisorption->Film Chemisorption->Film

    Figure 1: Mechanistic pathway of BMPA adsorption on mild steel in acidic media, highlighting the equilibrium between electrostatic and coordinate bonding.

    Experimental Protocols

    Materials & Solution Preparation

    Objective: Create a stable, reproducible corrosive environment.

    • Base Electrolyte: Prepare 1.0 M HCl using analytical grade 37% HCl and deionized water (18.2 MΩ·cm).

      • Calculation: Dilute 82.6 mL of 37% HCl to 1000 mL.

    • Inhibitor Stock Solution:

      • Since BMPA is hydrophobic, direct dissolution in aqueous acid may be slow.

      • Step A: Dissolve 1.0 g of BMPA in 5 mL of Ethanol (co-solvent) if necessary, or sonicate directly in 100 mL of 1.0 M HCl for 30 minutes at 25°C.

      • Step B: Prepare serial dilutions to achieve test concentrations: 50, 100, 200, 500, and 1000 ppm.

    • Specimen Preparation (Working Electrode):

      • Material: C1018 Mild Steel (or equivalent).

      • Abrade surface sequentially with SiC paper (grades 400, 600, 800, 1200).

      • Wash with distilled water, degrease with acetone, and dry in warm air stream immediately before immersion.

    Electrochemical Evaluation Workflow

    Objective: Quantify corrosion rate and inhibition efficiency.

    Equipment: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer). Cell Setup: Three-electrode cell.

    • Working Electrode (WE): Mild steel (

      
       exposed area).
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum mesh or Graphite rod.

    Step-by-Step Protocol:
    • Open Circuit Potential (OCP) Stabilization:

      • Immerse WE in the test solution.

      • Monitor OCP vs. Time.[1]

      • Criterion: Wait until

        
         (typically 30–60 mins). This ensures the formation of a steady-state double layer.
        
    • Electrochemical Impedance Spectroscopy (EIS):

      • Rationale: Non-destructive technique to measure Charge Transfer Resistance (

        
        ).
        
      • Bias Potential: OCP.[1]

      • Frequency Range: 100 kHz to 10 mHz.

      • Amplitude: 10 mV RMS (sinusoidal perturbation).

      • Points: 10 points per decade.

    • Potentiodynamic Polarization (Tafel):

      • Rationale: Determine anodic/cathodic Tafel slopes (

        
        ) and Corrosion Current (
        
        
        
        ).
      • Scan Range: -250 mV to +250 mV vs. OCP.

      • Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

      • Note: Always run Tafel after EIS on the same sample, or use a fresh sample, as Tafel polarization is destructive.

    Visualization: Experimental Workflow

    ExperimentalWorkflow Prep 1. Sample Prep (Polishing/Degreasing) Immersion 2. Immersion (1.0 M HCl + BMPA) Prep->Immersion OCP 3. OCP Stabilization (30-60 min) Immersion->OCP EIS 4. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Steady State Tafel 5. Tafel Polarization (±250 mV vs OCP) EIS->Tafel Post-EIS Analysis 6. Data Analysis (Fitting & Calculation) Tafel->Analysis

    Figure 2: Chronological workflow for electrochemical corrosion testing.

    Data Analysis & Interpretation

    Electrochemical Impedance Spectroscopy (EIS)

    Fit the Nyquist plots (Complex Impedance) to a Randles Equivalent Circuit:

    
    .
    
    • 
      :  Solution Resistance.
      
    • 
      :  Charge Transfer Resistance (inversely proportional to corrosion rate).
      
    • 
      :  Double Layer Capacitance (often modeled as a Constant Phase Element, CPE, to account for surface roughness).
      

    Calculation of Inhibition Efficiency (

    
    ): 
    
    
    
    
    Where
    
    
    and
    
    
    are the charge transfer resistances with and without BMPA.
    Potentiodynamic Polarization (Tafel)

    Extrapolate the linear Tafel regions to the corrosion potential (

    
    ) to obtain the corrosion current density (
    
    
    
    ).

    Calculation of Inhibition Efficiency (

    
    ): 
    
    
    
    
    Summary Data Table Template

    Use the following table structure to report results.

    Conc. (ppm)
    
    
    (mV vs SCE)
    
    
    (
    
    
    )
    
    
    (mV/dec)
    
    
    (mV/dec)
    
    
    (
    
    
    )
    
    
    (
    
    
    )
    
    
    (%)
    Blank 48012509011025150-
    50 .....................
    500 .....................[2]
    1000 .....................

    Note: A decrease in

    
     with increasing concentration indicates the replacement of water molecules by the inhibitor at the interface.
    

    Troubleshooting & Validation

    • Issue: Noisy EIS Data at Low Frequencies.

      • Cause: Unstable system (drifting OCP) or electromagnetic interference.

      • Fix: Increase OCP stabilization time; use a Faraday cage.

    • Issue: Poor Solubility.

      • Cause: Hydrophobic alkyl chain of BMPA.

      • Fix: Increase ethanol co-solvent concentration (up to 5% v/v) or use ultrasonic dispersion. Ensure the "Blank" contains the same amount of ethanol.

    • Validation Check:

      • The

        
         values calculated from EIS and Tafel should be within ±5% of each other.
        
      • Adsorption should follow the Langmuir Isotherm : Plot

        
         vs. 
        
        
        
        . A straight line with
        
        
        confirms monolayer adsorption.

    References

    • ASTM G5-14 , "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements," ASTM International. [Link]

    • ASTM G106-89 , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements," ASTM International. [Link]

    • Popova, A., et al. (2018).[1] "Evaluation of the Electrochemical Impedance Measurement of Mild Steel Corrosion in an Acidic Medium," Portugaliae Electrochimica Acta. [Link]

    • El-Naggar, M. M., et al. (2022).[3] "Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds," Benha Journal of Applied Sciences. [Link][4]

    Sources

    Application Note: High-Sensitivity Quantification of Secondary Amines

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Analytical Methods for the Quantification of Secondary Amines Content Type: Detailed Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

    From Nitrosamine Precursors to Bioactive Metabolites

    Executive Summary & Strategic Importance

    Secondary amines (

    
    ) represent a critical functional class in pharmaceutical development. While they serve as vital intermediates in API synthesis, their presence as impurities poses a severe regulatory risk. Specifically, secondary amines are the direct precursors to N-nitrosamines  (e.g., NDMA, NDEA), a class of potent genotoxic carcinogens that have triggered global recalls of sartans, ranitidine, and metformin [1].
    

    Unlike primary amines, secondary amines lack the hydrogen bonding capacity to be easily separated by standard GC without tailing, and they lack the chromophores required for sensitive UV detection. This guide provides three distinct, validated workflows to overcome these challenges, prioritizing sensitivity (LOD < 10 ng/mL) and regulatory compliance.

    Strategic Decision Matrix

    Select the analytical approach based on your matrix complexity and sensitivity requirements.

    DecisionMatrix Start Start: Sample Type? Matrix Matrix Complexity Start->Matrix Volatile Is Analyte Volatile? Matrix->Volatile Simple (Solvents) Trace Trace Level (<1 ppm)? Matrix->Trace Complex (Plasma/API) MethodA Method A: HPLC-FLD (FMOC Derivatization) Best for: QC, Trace Impurities Volatile->MethodA No (Polar/Non-volatile) MethodC Method C: GC-MS (Acylation) Best for: Volatile Amines, Orthogonal Check Volatile->MethodC Yes Trace->MethodA Yes (No MS available) MethodB Method B: HILIC-MS/MS (Direct Analysis) Best for: R&D, High Throughput Trace->MethodB Yes (High Specificity Needed)

    Figure 1: Decision tree for selecting the optimal analytical method based on analyte properties and laboratory infrastructure.

    Method A: HPLC-FLD via FMOC-Cl Derivatization

    Status: Gold Standard for QC Labs (Non-MS) Principle: Secondary amines react with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions to form stable, highly fluorescent carbamate derivatives. Unlike OPA (which reacts only with primary amines), FMOC targets both, making it versatile but requiring separation from excess reagent [2].

    Reagents & Equipment[1][2][3][4]
    • Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).

    • Buffer: 0.2 M Borate Buffer, pH 9.2 (Critical for nucleophilic attack).

    • Quenching/Extraction: n-Pentane or ADAM (1-aminoadamantane).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Detector: Fluorescence (Ex: 265 nm, Em: 315 nm).

    Step-by-Step Protocol
    • Preparation: Mix 100 µL of sample (aqueous) with 100 µL of Borate Buffer (pH 9.2).

    • Reaction: Add 200 µL of FMOC-Cl reagent. Vortex immediately.

    • Incubation: Let stand at room temperature for 2 minutes . (Do not exceed 5 mins to prevent hydrolysis).

    • Extraction (Critical Step):

      • Add 500 µL of n-Pentane to the reaction vial.

      • Vortex vigorously for 30 seconds.

      • Allow phases to separate. The excess FMOC-Cl (hydrophobic) partitions into the upper pentane layer.

      • Why? Excess FMOC is fluorescent. Without extraction, it elutes as a massive peak that interferes with early-eluting amines.

    • Analysis: Carefully pipette the lower aqueous layer (containing the amine-FMOC derivative) into an HPLC vial.

    • Injection: Inject 10 µL onto the HPLC system.

    HPLC Conditions
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    Method B: Direct Quantification via HILIC-MS/MS

    Status: Modern Standard for R&D and Bioanalysis Principle: Secondary amines are small, polar, and basic. On standard C18 columns, they suffer from poor retention and peak tailing due to silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-layer mechanism on a polar stationary phase, allowing for high-sensitivity MS detection without derivatization [3].

    Reagents & Equipment[1][2][3][4]
    • Column: Amide-based HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80, 2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

    Step-by-Step Protocol
    • Sample Dilution: Dilute samples in 90% Acetonitrile / 10% Water .

      • Critical: The sample solvent must match the initial mobile phase conditions. Injecting an aqueous sample into a HILIC column causes "solvent washout" and poor peak shape.

    • MS Tuning: Optimize Source Temperature (400°C) and Ion Spray Voltage (5500 V).

    • MRM Transitions: Monitor [M+H]+ → Product Ion.

      • Example (Dimethylamine): 46.1 → 30.1.

      • Example (N-Methylaniline): 108.1 → 77.1.

    HILIC Gradient Profile
    • Note: HILIC runs "backwards" compared to Reverse Phase.

    • 0.0 min: 95% B (High Organic)

    • 2.0 min: 95% B

    • 10.0 min: 50% B (Increasing Water elutes the polar amines)

    • 11.0 min: 50% B

    • 11.1 min: 95% B (Re-equilibration is crucial; allow 5 mins).

    HILIC_Mechanism StatPhase Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched on Surface) StatPhase->WaterLayer Adsorbs Water Partition Partitioning Mechanism WaterLayer->Partition Retains Analyte Analyte Secondary Amine (Polar/Charged) Analyte->WaterLayer Partitions Into Partition->Analyte Elutes as Water % Increases

    Figure 2: HILIC separation mechanism. Retention is driven by the partitioning of the polar amine into the water layer adsorbed on the stationary phase.

    Method C: GC-MS via Acylation

    Status: Orthogonal Validation & Volatile Amines Principle: Direct GC of secondary amines causes adsorption and tailing. Acylation using Trifluoroacetic Anhydride (TFAA) or MBTFA converts the amine into a volatile, non-polar amide with excellent chromatographic properties [4].

    Reagents
    • Reagent: MBTFA (N-Methyl-bis(trifluoroacetamide)) or TFAA.

    • Solvent: Ethyl Acetate or Toluene (Anhydrous).

    Protocol
    • Dry Down: Evaporate 100 µL of sample to complete dryness under Nitrogen (amines must be salts or non-volatile at this stage, or use internal standard to correct for loss).

    • Reconstitution: Add 100 µL of Ethyl Acetate.

    • Derivatization: Add 50 µL of MBTFA.

    • Heating: Cap and heat at 60°C for 30 minutes .

    • Injection: Inject 1 µL into GC-MS (Splitless).

      • Inlet: 250°C.

      • Column: DB-5ms or equivalent.

    Comparative Analysis & Validation

    FeatureMethod A: HPLC-FLD (FMOC)Method B: HILIC-MS/MSMethod C: GC-MS (Acylation)
    Analyte Scope 1° & 2° Amines (Non-volatile)Polar, Hydrophilic AminesVolatile & Semi-volatile Amines
    Sensitivity (LOD) High (0.1 - 10 ng/mL)Ultra-High (< 0.1 ng/mL)Moderate (10 - 50 ng/mL)
    Selectivity Moderate (Matrix interference possible)Excellent (Mass discrimination)Excellent (Structural ID)
    Throughput Low (Requires extraction steps)High (Dilute & Shoot)Low (Requires heating/drying)
    Cost per Sample LowHigh (MS maintenance)Moderate
    Key Limitation Excess FMOC removal requiredMatrix effects (Ion suppression)Moisture sensitivity
    System Suitability Criteria (Example for Method A)
    • Precision: %RSD of peak area < 2.0% (n=6).

    • Tailing Factor:

      
       (Critical for amines).
      
    • Resolution:

      
       between amine peak and FMOC-OH hydrolysis peak.
      

    References

    • U.S. Food and Drug Administration (FDA). (2024).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

    Sources

    Application Note: Butyl(3-methylpentan-2-yl)amine as a Precursor for Task-Specific Ionic Liquids

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This guide details the utilization of Butyl(3-methylpentan-2-yl)amine (BMPA) as a strategic precursor for the synthesis of next-generation Ionic Liquids (ILs). Unlike common symmetric amines (e.g., diethylamine), BMPA possesses a chiral, branched alkyl chain (3-methylpentan-2-yl). This steric asymmetry is a critical design feature: it disrupts crystal lattice packing, significantly lowering the melting point of the resulting salts and enhancing their utility as Room Temperature Ionic Liquids (RTILs).

    This document provides validated protocols for synthesizing both Protic Ionic Liquids (PILs) and Aprotic (Quaternary) Ionic Liquids (AILs) from BMPA, addressing the specific challenges posed by its steric bulk.

    Chemical Profile & Precursor Logic

    Molecule Specifications[1]
    • IUPAC Name:

      
      -butyl-3-methylpentan-2-amine
      
    • Molecular Formula:

      
      
      
    • Key Structural Feature: The nitrogen center is flanked by a linear butyl chain and a branched, chiral sec-alkyl group.

    • Stereochemistry: The molecule contains two chiral centers (C2 and C3 on the pentyl chain), typically existing as a mixture of diastereomers. This isomeric complexity is advantageous for ILs, as it entropically disfavors crystallization.

    Mechanism of Action (Steric Entropy)

    The 3-methylpentan-2-yl group acts as a "crystallizationbreaker." In standard salts, ions pack efficiently into a lattice. The bulky, irregular shape of the BMPA cation creates voids in the lattice structure (frustrated packing), reducing the lattice energy (

    
    ) and ensuring the salt remains liquid at ambient temperatures.
    

    Application I: Synthesis of Protic Ionic Liquids (PILs)

    Objective: Synthesis of [Butyl(3-methylpentan-2-yl)ammonium][TFSI] via direct neutralization. Mechanism: Proton transfer from a Brønsted acid to the secondary amine nitrogen.

    Materials
    • Precursor: Butyl(3-methylpentan-2-yl)amine (≥98%).[1]

    • Acid: Bis(trifluoromethane)sulfonimide (H-TFSI) (solid or 80% aq. solution). Note: TFSI is chosen for high thermal stability and hydrophobicity.

    • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

    • Cooling: Ice/Water bath (

      
      ).
      
    Protocol: Stoichiometric Neutralization
    • Preparation: Dissolve 10.0 mmol of BMPA in 20 mL of DCM in a round-bottom flask. Place in an ice bath to maintain temperature

      
      .
      
    • Acid Addition: Dissolve 10.0 mmol (1.0 equiv) of H-TFSI in 10 mL of DCM. Add this solution dropwise to the amine over 30 minutes.

      • Critical Control: The reaction is exothermic .[2][3] Rapid addition can cause localized overheating and discoloration (oxidation). Monitor internal temperature.

    • Equilibration: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 4 hours to ensure complete proton transfer.

    • Solvent Removal: Evaporate the solvent using a rotary evaporator (

      
      , 300 mbar -> 10 mbar).
      
    • Drying (The "IL Standard"): The resulting oil must be dried under high vacuum (

      
       mbar) at 
      
      
      
      for 24 hours.
      • Validation: Perform Karl Fischer titration. Water content must be

        
         ppm for accurate viscosity characterization.
        
    Workflow Diagram (PIL Synthesis)

    PIL_Synthesis Precursor Butyl(3-methylpentan-2-yl)amine (Secondary Amine) Mixing Dropwise Addition (T < 5°C, DCM Solvent) Precursor->Mixing Acid H-TFSI (Superacid) Acid->Mixing Reaction Proton Transfer (Equilibrium) Mixing->Reaction Exothermic Workup Vacuum Drying (60°C, <0.1 mbar) Reaction->Workup Solvent Removal Product [BMPA-H][TFSI] (Protic Ionic Liquid) Workup->Product Yield >95%

    Figure 1: Stoichiometric neutralization workflow for Protic Ionic Liquid synthesis.

    Application II: Synthesis of Aprotic (Quaternary) Ionic Liquids

    Objective: Synthesis of

    
    -butyl-
    
    
    
    -methyl-
    
    
    -(3-methylpentan-2-yl)ammonium iodide. Challenge: The steric bulk of the 3-methylpentan-2-yl group significantly retards the
    
    
    attack. Standard conditions used for linear amines will fail or result in low yields.
    Protocol: Menshutkin Reaction (Sterically Optimized)
    • Reagents: Mix BMPA (20 mmol) with an excess of Iodomethane (30 mmol, 1.5 equiv) in Acetonitrile (30 mL).

      • Note: Use a sealed pressure tube or reflux condenser. Iodomethane is volatile (bp

        
        ).
        
    • Reaction: Heat to reflux (

      
      )  for 48 hours.
      
      • Causality: The branched alkyl chain creates a "steric wall" around the nitrogen lone pair. Thermal energy is required to overcome the activation barrier, but excessive heat degrades the amine.

    • Workup:

      • Cool to RT. Add Diethyl Ether (50 mL) to precipitate the salt (or induce phase separation if liquid).

      • Decant the ether (removes unreacted amine and excess MeI).

      • Repeat ether washing 3x.

    • Anion Exchange (Metathesis):

      • Dissolve the iodide salt in water. Add Li-TFSI (1.1 equiv).

      • The hydrophobic [TFSI] salt will separate as a dense bottom layer.

      • Wash the IL layer with deionized water until silver nitrate (

        
        ) tests negative for iodide.
        

    Characterization & Validation Data

    To ensure scientific integrity, the following parameters must be verified.

    ParameterMethodAcceptance CriteriaScientific Rationale
    Structure 1H NMR (DMSO-d6)Shift of N-H proton (PIL) or new N-Me peak (AIL).Confirms protonation or quaternization.
    Water Content Karl Fischer (Coulometric)
    
    
    Water acts as a plasticizer, artificially lowering viscosity.
    Thermal Stability TGA (ramp
    
    
    )
    
    
    (TFSI salts)
    Determines operating range. PILs typically degrade earlier than AILs due to reversibility.
    Phase Transition DSC (Cool/Heat cycle)No
    
    
    observed (Glass transition
    
    
    only)
    Confirms "Ionic Liquid" status (amorphous nature).
    NMR Validation Logic (PIL)

    In the PIL, the ammonium proton (

    
    ) is exchangeable.
    
    • Free Amine:

      
       (broad singlet).
      
    • PIL Salt:

      
       (broad triplet, deshielded by positive charge).
      
    • Note: If the peak is not significantly downfield, proton transfer is incomplete (check stoichiometry).

    Troubleshooting & Steric Considerations

    Viscosity Management

    The branching that lowers the melting point also increases viscosity due to "interlocking" of alkyl chains.

    • Observation: The IL is too viscous to filter.

    • Solution: Perform all filtrations at

      
       or dilute with dry DCM, filter, and re-evaporate.
      
    Coloration (The "Yellowing" Effect)

    Amines are prone to oxidation.

    • Cause: Trace oxygen during the exothermic neutralization or heating.

    • Prevention: Purge all solvents with Nitrogen (

      
      ) for 15 mins prior to use. Perform synthesis under an inert atmosphere (Schlenk line or Glovebox) for optical-grade ILs.
      
    Purification Logic Diagram

    Purification Raw Crude Reaction Mixture Check1 Is it a Solid? Raw->Check1 Recryst Recrystallize (EtOH/EtOAc) Check1->Recryst Yes Wash Liquid-Liquid Extraction (Water/Ether wash) Check1->Wash No (Oil) Drying Vacuum Desiccation (P2O5 trap) Recryst->Drying Metathesis Anion Exchange (if Halide salt) Wash->Metathesis Optional Wash->Drying Metathesis->Drying

    Figure 2: Decision tree for purification based on the physical state of the synthesized salt.

    References

    • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.[4][5] Chemical Reviews, 99(8), 2071–2084. Link

    • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(8), 3032–3052. Link

    • Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids.[6] Chemical Reviews, 115(13), 6357–6426. Link

    • Armelao, L., et al. (2016). Synthesis and characterization of protic ionic liquids as thermoelectrochemical materials. RSC Advances, 6, 17774-17782. Link

    • Burrell, G. L., et al. (2010). The effect of alkyl chain length and symmetry on the physical properties of ammonium-based protic ionic liquids. Physical Chemistry Chemical Physics, 12, 1571-1577. Link

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of Butyl(3-methylpentan-2-yl)amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of Butyl(3-methylpentan-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally similar unsymmetrical secondary amines. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

    I. Frequently Asked Questions (FAQs)

    Q1: What is the most common and scalable method for synthesizing Butyl(3-methylpentan-2-yl)amine?

    A1: The most prevalent and industrially favored method is reductive amination . This one-pot reaction involves the condensation of 3-methylpentan-2-one with butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This method is advantageous due to its operational simplicity and the avoidance of isolating the often-unstable imine intermediate.[2]

    Q2: What are the primary side reactions I should be aware of during the reductive amination synthesis of Butyl(3-methylpentan-2-yl)amine?

    A2: The main side reactions of concern are:

    • Over-alkylation to form a tertiary amine: The newly formed secondary amine can react with another molecule of the ketone and undergo a second reductive amination to yield a tertiary amine.[3]

    • Self-condensation of the ketone: 3-methylpentan-2-one can undergo an aldol condensation with itself under acidic or basic conditions, leading to α,β-unsaturated ketone impurities.

    • Enamine formation and subsequent side reactions: If the secondary amine product is formed under conditions that favor it, it can react with the starting ketone to form an enamine, which can then participate in various side reactions.[4][5][6]

    • Incomplete reduction: Residual imine may persist in the final product if the reduction step is not driven to completion.[7][8]

    Q3: How can I minimize the formation of the tertiary amine byproduct?

    A3: To suppress over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine (butylamine) can help to ensure that the ketone preferentially reacts with the primary amine rather than the secondary amine product. Additionally, controlling the reaction temperature and minimizing reaction time can also be beneficial.

    Q4: What are the best practices for purifying the final Butyl(3-methylpentan-2-yl)amine product?

    A4: Purification strategies depend on the nature of the impurities.

    • Distillation: If there is a significant difference in boiling points between your product and the impurities, fractional distillation under reduced pressure is an effective method.

    • Acid-base extraction: This technique can be used to separate the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[9][10]

    • Chromatography: Column chromatography is a versatile technique for separating compounds with similar boiling points. However, it can be less practical for large-scale purifications.[9][10]

    • Salt formation and recrystallization: Converting the amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization, as the salt is often a solid with a well-defined crystal lattice.[11][12]

    II. Troubleshooting Guide

    This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Butyl(3-methylpentan-2-yl)amine via reductive amination.

    Problem 1: Low Yield of the Desired Secondary Amine
    Potential Cause Diagnostic Check Recommended Solution
    Incomplete imine formation Analyze a reaction aliquot by TLC, GC-MS, or NMR before adding the reducing agent to check for the presence of the imine.Ensure anhydrous conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. Adjusting the pH to be weakly acidic (pH 4-6) can catalyze imine formation.[2]
    Inefficient reduction of the imine Check for the presence of the imine in the final product using TLC, GC-MS, or NMR.[7]Use a more reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride for reducing imines.[13][14] Ensure the reducing agent is fresh and has not degraded. Protonating the imine with a mild acid can increase its reactivity towards reduction.[7]
    Side reactions consuming starting materials Analyze the crude product for byproducts such as aldol condensation products or over-alkylated tertiary amines.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, and stoichiometry of reactants.
    Problem 2: Presence of Significant Impurities in the Final Product
    Impurity Observed Potential Cause Recommended Solution
    Unreacted 3-methylpentan-2-one and/or butylamine Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
    Tertiary amine byproduct Over-alkylation of the secondary amine product.[3]Use a slight excess of butylamine. Lower the reaction temperature and monitor the reaction progress closely to stop it once the desired product is maximized.
    Aldol condensation product The reaction conditions (acidic or basic) are promoting the self-condensation of the ketone.Maintain a neutral or weakly acidic pH. Avoid strong acids or bases.
    Unidentified high molecular weight impurities Possible enamine formation followed by polymerization or other side reactions.[4][5]Ensure the reaction conditions do not favor the accumulation of the secondary amine product before the ketone is fully consumed. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
    Visualization of Reaction Pathways

    The following diagrams illustrate the main synthetic route and key side reactions.

    Reductive Amination Pathway Ketone 3-Methylpentan-2-one Imine Intermediate Imine Ketone->Imine + Butylamine - H2O P_Amine Butylamine P_Amine->Imine S_Amine Butyl(3-methylpentan-2-yl)amine (Desired Product) Imine->S_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->S_Amine Reduction

    Caption: Main synthetic pathway for Butyl(3-methylpentan-2-yl)amine via reductive amination.

    Side Reaction Pathways cluster_overalkylation Over-alkylation cluster_aldol Aldol Condensation cluster_enamine Enamine Formation S_Amine Secondary Amine (Product) T_Amine Tertiary Amine (Byproduct) S_Amine->T_Amine + Ketone, Reductant Ketone 3-Methylpentan-2-one Ketone->T_Amine Ketone2 3-Methylpentan-2-one Aldol_Product Aldol Adduct Ketone2->Aldol_Product + another Ketone - H2O S_Amine2 Secondary Amine Enamine Enamine Intermediate S_Amine2->Enamine + Ketone Ketone3 3-Methylpentan-2-one Ketone3->Enamine Side_Products Further Side Products Enamine->Side_Products

    Caption: Common side reaction pathways in the synthesis.

    III. Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

    This protocol provides a robust method for the synthesis of Butyl(3-methylpentan-2-yl)amine, optimized to minimize common side reactions.

    Materials:

    • 3-Methylpentan-2-one

    • Butylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid, glacial

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpentan-2-one (1.0 eq) and anhydrous dichloromethane (DCM) (to make a 0.5 M solution).

    • Amine Addition: Add butylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the mixture. Stir for an additional 30 minutes to facilitate imine formation.

    • Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 15-20 minutes. Caution: Gas evolution may occur.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

    • Work-up:

      • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with DCM (2 x 20 mL).

      • Combine the organic layers and wash with brine (1 x 30 mL).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Butyl(3-methylpentan-2-yl)amine.

    Workflow Visualization

    Experimental Workflow A 1. Combine Ketone and DCM B 2. Add Butylamine A->B C 3. Add Acetic Acid (Catalyst) B->C D 4. Add STAB (Reducing Agent) C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Quench with NaHCO3 E->F G 7. Extraction with DCM F->G H 8. Wash with Brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Distillation I->J

    Caption: Step-by-step experimental workflow for the synthesis.

    IV. References

    • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines - PMC. (n.d.). Retrieved from

    • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.). Retrieved from

    • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.). Retrieved from

    • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. (n.d.). Retrieved from

    • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative - e-Publications@Marquette. (2018, April 18). Retrieved from

    • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved from

    • Reductive amination - Wikipedia. (n.d.). Retrieved from

    • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025, August 6). Retrieved from

    • The formation of unsymmetrical secondary amines from different nitriles a - ResearchGate. (n.d.). Retrieved from

    • Enamines - Making Molecules. (2024, September 2). Retrieved from

    • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). Retrieved from

    • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7). Retrieved from

    • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from

    • Enamines - Master Organic Chemistry. (2025, April 16). Retrieved from

    • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. (n.d.). Retrieved from

    • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2025, January 1). Retrieved from

    • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). Retrieved from

    • synthesis of enamines from secondary amines and carbonyl compounds - YouTube. (2019, January 17). Retrieved from

    • Sodium cyanoborohydride reductive amination troubleshooting? - ECHEMI. (n.d.). Retrieved from

    • Imine and Enamine Formation Reactions With Reductive Amination - YouTube. (2018, May 5). Retrieved from

    • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from

    • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.). Retrieved from

    • 3-Methylpentan-2-amine | 35399-81-6 - Benchchem. (n.d.). Retrieved from

    • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.). Retrieved from

    • Reductive amination of 3-methylbutan-2-one to form secondary amine #jeeadvanced #jeemain #jee2026 - YouTube. (2026, March 2). Retrieved from

    • 21.7: Synthesis of Amines from Carboxylic Amides - Chemistry LibreTexts. (2015, July 19). Retrieved from

    • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Retrieved from

    • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from

    • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Retrieved from

    • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from

    • US2590079A - Tertiary butyl amines and their preparation - Google Patents. (n.d.). Retrieved from

    • Outline the steps involved in the Gabriel synthesis of 3-amino-2-methylpentane. (n.d.). Retrieved from

    Sources

    Technical Support Center: Sterically Hindered Secondary Amine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Steric Challenge

    Synthesizing secondary amines (

    
    ) where one or both substituents possess significant steric bulk (e.g., tert-butyl, adamantyl, ortho-substituted aryl) is a common bottleneck in drug discovery. Standard nucleophilic attacks fail due to the inability of the nitrogen lone pair to access the electrophile, often leading to:
    
    • No Reaction: Recovery of starting materials.

    • Elimination: Basic conditions favor E2 elimination over

      
       substitution.
      
    • Reduction: In reductive amination, the carbonyl is reduced to an alcohol instead of forming the amine.

    This guide provides field-proven protocols to bypass these energy barriers using Titanium-Mediated Reductive Amination (for alkyl-alkyl/aryl systems) and Specialized Buchwald-Hartwig Cross-Coupling (for aryl-alkyl systems).

    Module 1: Reductive Amination (The Titanium Protocol)

    Best For: Synthesizing secondary amines from hindered ketones and primary amines.

    The Mechanism & Logic

    Standard reductive amination (using NaBH(OAc)3) relies on the equilibrium formation of an imine. With bulky ketones (e.g., 2,6-disubstituted acetophenones), this equilibrium heavily favors the ketone. Adding a reducing agent simply reduces the unreacted ketone to an alcohol.

    The Solution: Titanium(IV) isopropoxide [

    
    ].
    
    • Lewis Acidity: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

    • Water Scavenging:

      
       reacts with the water byproduct to form stable titanium oxides, driving the equilibrium irreversibly toward the imine/enamine species.
      
    Experimental Protocol: The "One-Pot" Ti-Method

    Reagents:

    • Ketone (1.0 equiv)

    • Amine (1.2 - 1.5 equiv)

    • Titanium(IV) isopropoxide (1.25 - 1.5 equiv)

    • Sodium Borohydride (

      
      ) (1.5 equiv)
      
    • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Avoid DCE/DCM for this specific protocol.

    Step-by-Step Procedure:

    • Complexation: In a dry flask under Argon, combine the Ketone and Amine (neat or in minimal dry EtOH).

    • Activation: Add

      
        dropwise. The solution may warm slightly.
      
    • Imine Formation: Stir at ambient temperature for 6–12 hours.

      • Checkpoint: Monitor by IR (disappearance of C=O stretch) or TLC. For extremely hindered substrates (e.g., adamantone), heat to 40–50°C.

    • Reduction: Cool the reaction mixture to 0°C. Add

      
        carefully in portions (gas evolution will occur).
      
    • Workup (Critical):

      • Quench by adding water (or 1M NaOH) produces a thick white precipitate (

        
        ).
        
      • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

      • Wash the filtrate with brine, dry over

        
        , and concentrate.[1]
        
    Visualizing the Pathway

    Ti_Reductive_Amination Start Bulky Ketone + Amine Ti_Add Add Ti(OiPr)4 (Lewis Acid + Scavenger) Start->Ti_Add Imine Activated Imine/Titanacycle (Equilibrium Shifted) Ti_Add->Imine - H2O (Trapped as TiO2) Reduct Add NaBH4 (Reduction) Imine->Reduct Product Hindered Secondary Amine Reduct->Product

    Caption: Titanium(IV) drives the unfavorable equilibrium forward by trapping water, allowing NaBH4 to reduce the transient imine.

    Module 2: Buchwald-Hartwig Cross-Coupling

    Best For: Synthesizing secondary amines from hindered aryl halides and primary amines.[2]

    The Ligand Selection Logic

    In Palladium catalysis, the rate-limiting step for hindered substrates changes.

    • Standard Substrates: Oxidative addition is often rate-limiting.

    • Hindered Substrates: Amine binding and Reductive Elimination become difficult.

    The "Glove" Fit: You must use Dialkylbiaryl phosphine ligands.

    • BrettPhos: The gold standard for coupling Primary Amines to Aryl Halides to make Secondary Amines. It is bulky enough to promote reductive elimination but selective enough to prevent "double arylation" (making a tertiary amine).

    • RuPhos: Generally reserved for coupling Secondary Amines (to make tertiary amines). Using RuPhos with a primary amine can lead to over-arylation due to its high activity for secondary amine coupling.

    Experimental Protocol: Hindered C-N Coupling

    Reagents:

    • Aryl Halide (1.0 equiv) - Bromides or Iodides preferred for steric bulk.

    • Primary Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (Precatalyst) (1–3 mol%)

      • Alternative:

        
         (1 mol%) + BrettPhos Ligand (2-4 mol%)
        
    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

    Step-by-Step Procedure:

    • Charge: In a glovebox or under strict Argon flow, add BrettPhos Pd G4 , NaOtBu , and Aryl Halide to a reaction vial.

    • Solvent: Add anhydrous Toluene.

    • Amine: Add the Primary Amine .[2][3]

    • Heat: Seal the vial and heat to 80–100°C for 2–12 hours.

      • Note: The bulky ligand creates a "pocket" that facilitates the difficult reductive elimination step.

    • Workup: Cool to RT, dilute with ether, filter through silica/Celite, and concentrate.

    Data: Ligand Performance Comparison
    LigandTarget ProductPrimary Amine SelectivitySteric ToleranceRecommendation
    BrettPhos Secondary Amine High (Stops at mono-arylation)HighPrimary Choice
    RuPhos Tertiary AmineLow (Promotes double arylation)Very HighUse only if starting with 2° Amine
    BINAP Secondary AmineModerateLowFails with ortho-subs
    XPhos Secondary AmineModerateHighGood alternative to BrettPhos

    Module 3: Troubleshooting & FAQs

    Decision Matrix: Which Method to Choose?

    Method_Selection Q1 What are you coupling? PathA Ketone + Primary Amine Q1->PathA PathB Aryl Halide + Primary Amine Q1->PathB SolA Method: Reductive Amination Reagent: Ti(OiPr)4 + NaBH4 PathA->SolA SolB Method: Buchwald-Hartwig Ligand: BrettPhos PathB->SolB

    Caption: Simplified decision tree for selecting the correct synthetic pathway.

    Frequently Asked Questions

    Q1: In the Ti-mediated protocol, my reaction turned into a solid gel. Is it ruined?

    • Diagnosis: No. This is the formation of titanium oxides and amine-titanium complexes.

    • Fix: It indicates the reaction is dry and proceeding. If stirring stops, add a small amount of dry THF or simply allow it to sit (if heating). During workup, the addition of 1M NaOH or water will break up the gel into a filterable white slurry.

    Q2: I am using BrettPhos but getting low yields with an ortho-substituted aryl chloride.

    • Diagnosis: Aryl chlorides are sluggish with bulky ligands due to difficult oxidative addition.

    • Fix:

      • Switch to the Aryl Bromide or Iodide .[4]

      • Increase temperature to 110°C.

      • Switch to BrettPhos Pd G4 precatalyst (ensures 1:1 Pd:Ligand ratio active species).

    Q3: Can I use NaBH(OAc)3 (STAB) for hindered ketones?

    • Diagnosis: Generally, no. STAB is too bulky and reacts too slowly with hindered imines.

    • Fix: Stick to the Ti(OiPr)4 + NaBH4 method. The small hydride anion of NaBH4 can access the hindered imine once Titanium has forced its formation.

    Q4: My product is contaminated with reduced alcohol (from the ketone).

    • Diagnosis: The imine formation was incomplete before the hydride was added.

    • Fix: Increase the "activation time" with Ti(OiPr)4. Heat the Ti/Ketone/Amine mixture at 50°C for 12 hours before cooling and adding NaBH4.

    References

    • Reductive Amination (Ti-Mediated): Neidigh, K. A., et al. "Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998.

    • Buchwald Ligand Selection (BrettPhos): Maiti, D., et al. "BrettPhos: A Highly Effective Ligand for Pd-Catalyzed C-N Cross-Coupling Reactions of Primary Amines." Journal of the American Chemical Society, 2009.[5]

    • Buchwald Ligand Selection (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

    • Comparison of Reducing Agents: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[6]

    Sources

    Technical Support Center: Optimizing the Synthesis of Butyl(3-methylpentan-2-yl)amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic hurdles associated with Butyl(3-methylpentan-2-yl)amine .

    Synthesizing this secondary amine via reductive amination presents a unique chemical conflict: the primary amine (n-butylamine) is highly nucleophilic, but the ketone (3-methylpentan-2-one) possesses significant alpha-branching. This steric bulk severely impedes the initial condensation step required to form the imine intermediate[1][2]. If the reduction is not perfectly timed and chemoselective, you will suffer from poor yields and heavy alcohol byproducts[3][4].

    This guide provides the mechanistic causality, optimized parameters, and troubleshooting steps needed to achieve >90% yield and >98% purity.

    Mechanistic Pathway & Workflow

    To prevent premature reduction, we must decouple the imine formation from the reduction step (an indirect reductive amination). By utilizing a Lewis acid to force the condensation, we bypass the steric barrier before introducing a chemoselective hydride source[5][6].

    SynthesisPathway K 3-Methylpentan-2-one (Sterically Hindered Ketone) I Iminium Intermediate (Activated Schiff Base) K->I + n-Butylamine Ti(OiPr)4 (Lewis Acid) - H2O S1 3-Methylpentan-2-ol (Reduction Byproduct) K->S1 Premature Reduction (If NaBH4 used) A n-Butylamine (Primary Amine) A->I Nucleophilic Attack P Butyl(3-methylpentan-2-yl)amine (Target Secondary Amine) I->P STAB Reduction (NaBH(OAc)3)

    Reaction pathway for the indirect reductive amination of Butyl(3-methylpentan-2-yl)amine.

    Quantitative Data & Condition Optimization

    The table below summarizes the causality behind reagent selection. Direct amination with strong hydrides fails due to the kinetic mismatch between slow imine formation and fast ketone reduction.

    ParameterDirect Amination (NaBH₄)Direct Amination (STAB)Indirect Amination (Ti(OiPr)₄ + STAB)
    Imine Pre-formation NoneNone4 Hours (RT)
    Reducing Agent NaBH₄ (1.5 eq)NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)
    Solvent Methanol1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
    Target Yield 35%68%92%
    Target Purity < 60%~85%> 98%
    Major Impurity 3-Methylpentan-2-olUnreacted KetoneTrace Tertiary Amine
    Validated Experimental Protocol

    This protocol operates as a self-validating system : visual and thermal cues at each step confirm that the underlying chemical mechanisms are functioning as intended.

    Phase 1: Imine Formation (Overcoming Steric Hindrance)

    • In an oven-dried flask under N₂, dissolve 3-methylpentan-2-one (1.0 equiv, 10 mmol) and n-butylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv, 12 mmol) dropwise at room temperature.

    • Stir the reaction mixture for 4–6 hours.

      • Causality: The alpha-branching of the ketone creates a high activation energy barrier for nucleophilic attack. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl carbon and a water scavenger to irreversibly drive the equilibrium toward the imine.

    Phase 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portionwise over 15 minutes.

    • System Validation: The reaction is mildly exothermic. A slight temperature rise confirms the active reduction of the iminium species.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

      • Causality: STAB is a mild reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, preventing the reduction of any residual unreacted ketone while rapidly reducing the highly electrophilic iminium ion[5][6].

    Phase 3: Quench and Purification 7. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir vigorously for 30 minutes.

    • System Validation: The formation of a bright white, filterable precipitate (TiO₂) serves as a visual validation that the titanium complex has been successfully hydrolyzed and the reaction is safely quenched.

    • Filter the biphasic mixture through a pad of Celite to remove the TiO₂ salts.

    • Separate the organic layer, extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify via vacuum distillation to isolate pure Butyl(3-methylpentan-2-yl)amine, easily separating it from trace unreacted n-butylamine (BP ~78 °C at atm pressure).

    Troubleshooting & FAQs

    Q1: My GC-MS shows a massive peak for 3-methylpentan-2-ol and very little of the target secondary amine. What went wrong? A1: You likely used a reducing agent that is too strong, such as Sodium borohydride (NaBH₄), in a direct amination setup[4][7]. Because 3-methylpentan-2-one is sterically hindered, the rate of imine formation is vastly slower than the rate at which NaBH₄ reduces the ketone directly to the alcohol[3]. Solution: Switch to the indirect reductive amination protocol above. Pre-form the imine using a Lewis acid, and use STAB, which is chemoselective for iminium ions over ketones[5][6].

    Q2: I am using STAB, but the reaction stalls at ~60% conversion. How can I drive it to completion? A2: The alpha-branched sec-butyl group on your ketone creates significant steric bulk, which impedes the initial condensation step[1][2]. If water is not actively removed from the system, the imine/hemiaminal equilibrium will stall. Solution: Ensure your Ti(OiPr)₄ is fresh and not degraded. Alternatively, you can use activated 4Å molecular sieves during the imine formation step before adding STAB to actively trap water and force the equilibrium forward.

    Q3: How do I separate the product from unreacted n-butylamine? They streak together on TLC. A3: Aliphatic amines interact heavily with the acidic silanol groups on standard silica gel, causing streaking. Solution: For TLC analysis, add 1-2% triethylamine (TEA) to your mobile phase to neutralize the silica. For physical separation, avoid column chromatography altogether. Take advantage of their boiling points: n-Butylamine is a light primary amine (BP ~78 °C), whereas Butyl(3-methylpentan-2-yl)amine is significantly heavier. A simple vacuum distillation will easily strip off the unreacted n-butylamine.

    Q4: Is there a risk of over-alkylation to the tertiary amine (dibutyl(3-methylpentan-2-yl)amine)? A4: While primary amines can theoretically undergo double reductive amination to form tertiary amines, the steric hindrance of the 3-methylpentan-2-yl group acts as a natural protective barrier[6]. The newly formed secondary amine is simply too bulky to efficiently attack another molecule of the hindered ketone. Maintaining a strict 1:1.05 stoichiometric ratio of ketone to primary amine ensures over-alkylation remains negligible (<1%).

    References
    • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. URL: [Link]

    • "Sodium triacetoxyborohydride." Organic Chemistry Portal. URL: [Link]

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL: [Link]

    • "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

    • "Reductive Amination - Common Conditions." Common Organic Chemistry. URL: [Link]

    • "Secondary amines from aldehyde/ketones and amines using other hydrogen sources." ResearchGate. URL: [Link]

    • "Decarboxylative Amination with Nitroarenes via Synergistic Catalysis." Nanjing University. URL: [Link]

    • "Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow." JACS Au, ACS Publications. URL: [Link]

    Sources

    Technical Support Center: Scale-Up Synthesis of Butyl(3-methylpentan-2-yl)amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Development Support Hub

    Current Status: Operational | Topic: Reductive Amination of Hindered Ketones Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

    Executive Technical Overview

    Target Molecule: Butyl(3-methylpentan-2-yl)amine CAS Registry Number: Not widely listed (Novel/Specialty Intermediate) Molecular Weight: 157.30 g/mol Key Structural Challenge: Steric hindrance at the C2 position due to the adjacent C3-methyl branching.

    Scaling up the synthesis of Butyl(3-methylpentan-2-yl)amine requires moving beyond standard laboratory reductive amination protocols. The primary challenge is the steric bulk of the 3-methylpentan-2-one precursor. In typical unhindered ketones (e.g., acetone), imine formation is rapid. Here, the adjacent branching retards nucleophilic attack by butylamine, making the reaction prone to stalling or competitive reduction of the ketone to the alcohol (3-methylpentan-2-ol).

    This guide prioritizes Catalytic Hydrogenation (Heterogeneous) as the gold standard for scale-up due to atom economy and ease of workup, while acknowledging Hydride Reductions (STAB/NaBH₄) for pilot-scale flexibility.

    Critical Process Parameters (CPPs)

    ParameterSpecificationScientific Rationale
    Stoichiometry 1.1–1.2 eq. ButylamineSlight excess drives the equilibrium toward imine formation (Le Chatelier’s principle).
    Water Control < 0.1% (Strict)Water hydrolyzes the sterically strained imine back to the ketone. Critical for conversion.
    Catalyst (Hydrogenation) 5% Pt/C or sulfided Pt/CPt is generally more active for hindered imines than Pd. Sulfided variants prevent dehalogenation if halides are present (not applicable here) or moderate activity to prevent hydrogenolysis.
    Temperature 40–60 °CHigher T is needed to overcome steric activation energy, but must be balanced against amine volatility.
    Pressure (H₂) 5–20 barHigher pressure increases the rate of reduction, minimizing the window for imine hydrolysis.

    Master Protocol: Catalytic Hydrogenation (Scale-Up Preferred)

    Workflow Logic: This protocol utilizes a "Pre-formation" strategy. We drive imine formation before introducing hydrogen to prevent the reduction of unreacted ketone to the alcohol impurity.

    Step-by-Step Methodology
    • Imine Formation (Dehydration Phase):

      • Charge reactor with 3-methylpentan-2-one (1.0 eq) and Toluene (5–7 volumes).

      • Add Butylamine (1.2 eq).

      • Action: Reflux with a Dean-Stark trap (or circulate through a molecular sieve bed) to remove water.

      • Checkpoint: Monitor by GC/NMR until Ketone < 5%. The sterics make this slow; expect 12–24 hours.

    • Hydrogenation (Reduction Phase):

      • Cool mixture to ambient temperature.[1][2]

      • Transfer to autoclave (if different vessel).

      • Add 5% Pt/C (dry basis: 1–3 wt% loading relative to substrate).

      • Pressurize with H₂ (10–20 bar) and heat to 50 °C .

      • Agitate vigorously (mass transfer limited).

    • Workup:

      • Filter catalyst (warm filtration recommended to keep viscosity low).

      • Distill off Toluene.

      • Purification: Fractional vacuum distillation.

    Troubleshooting Guide & FAQs

    Category A: Reaction Performance

    Q1: My reaction stalls at ~70% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Equilibrium Limitation. The Science: The 3-methyl group creates significant steric strain. If water is not aggressively removed, the equilibrium

    
     favors the ketone + amine.
    Solution: 
    
    • Switch Solvents: Use Cyclohexane or Toluene to azeotropically remove water.

    • Chemical Drying: If azeotrope is insufficient, add Ti(OiPr)₄ (Titanium isopropoxide) (1.0 eq) during the imine formation step. It acts as a Lewis acid to activate the carbonyl and a water scavenger. Note: This creates solid TiO₂ waste upon workup.

    Q2: I see a large impurity peak (10–15%) with a similar retention time to the product. Diagnosis: 3-Methylpentan-2-ol (The "Alcohol Impurity"). The Science: If H₂/Hydride is introduced while free ketone is still present, the ketone reduces faster than the hindered imine. Solution:

    • Strict Pre-formation: Do not add the reducing agent until GC confirms Ketone < 2%.

    • Selectivity Control: If using hydride reagents, switch from NaBH₄ to NaBH(OAc)₃ (STAB), which is less basic and selectively reduces imines over ketones.

    Q3: The product shows two peaks in GC/NMR. Is this a purity issue? Diagnosis: Diastereomers. The Science: Your molecule has two chiral centers (C2 and C3). The synthesis creates a mixture of diastereomers (

    
     and 
    
    
    
    ). Solution:
    • Acceptance: This is expected. Unless you used chiral starting materials, you will have a diastereomeric ratio (dr), typically near 1:1 or slightly biased (e.g., 60:40) due to Felkin-Anh induction.

    • Reporting: Integrate both peaks as "Product". Do not attempt to separate them unless stereopurity is a specific requirement (which requires chiral chromatography or resolution).

    Category B: Workup & Isolation[3]

    Q4: During acid-base extraction, I’m getting a stable emulsion. Diagnosis: Surfactant-like behavior of the amine salt. The Science: Long alkyl chains (butyl + branched hexyl) on the ammonium salt can act as surfactants. Solution:

    • Ionic Strength: Add saturated NaCl (brine) to the aqueous phase.

    • Solvent Choice: Avoid DCM; use MTBE or Isopropyl Acetate for sharper phase cuts.

    • Filtration: Filter the biphasic mixture through Celite; fine particulates often stabilize emulsions.

    Visualizing the Workflow

    The following diagram illustrates the decision logic for the synthesis, highlighting the critical "Pre-formation" checkpoint to avoid the alcohol impurity.

    SynthesisLogic Start Start: 3-methylpentan-2-one + Butylamine ImineStep Step 1: Imine Formation (Equilibrium Process) Start->ImineStep Check Checkpoint: Is Ketone < 5%? ImineStep->Check WaterRemoval Action: Enhance Water Removal (Dean-Stark / Ti(OiPr)4) Check->WaterRemoval No Reduction Step 2: Reduction (H2/Pt-C or NaBH(OAc)3) Check->Reduction Yes (Critical) SideReaction Risk: Direct Ketone Reduction (Forms Alcohol Impurity) Check->SideReaction If skipped WaterRemoval->ImineStep Retry Product Target: Butyl(3-methylpentan-2-yl)amine (Mixture of Diastereomers) Reduction->Product

    Figure 1: Logic flow for minimizing the critical alcohol impurity during scale-up.

    Safety & Engineering Controls

    HazardControl Measure
    Exotherm (Imine Formation) Although slower for hindered ketones, the mixing of amine and ketone can be exothermic. Dosing control is required at >1kg scale.
    Hydrogen Gas Standard ATEX/Class 1 Div 1 protocols. Grounding of all vessels to prevent static discharge, especially with non-conductive solvents like Toluene.
    Pyrophoric Catalysts Dry Pt/C is pyrophoric. Always keep wet with water/solvent (50% wet paste) during handling. Filter cakes must not be allowed to dry out; dispose of under water.
    Titanium Waste If using Ti(OiPr)₄, the quench generates a thick gel of TiO₂. Use aqueous tartaric acid or Rochelle salt solution to solubilize titanium salts and prevent reactor fouling.

    References

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

    • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714.

    • Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.

    • Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    For further assistance, contact the Process Chemistry Group at ext. 404 or submit a ticket via the LIMS portal.

    Sources

    Validation & Comparative

    Definitive Structural Validation of Butyl(3-methylpentan-2-yl)amine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Validation of Butyl(3-methylpentan-2-yl)amine structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

    Executive Summary: The Stereochemical Challenge

    Butyl(3-methylpentan-2-yl)amine (CAS: 1042535-90-9) represents a distinct challenge in small molecule characterization. As a secondary acyclic amine with a flexible N-butyl chain and a chiral 3-methylpentan-2-yl moiety, this molecule possesses two stereocenters (C2 and C3), resulting in four potential stereoisomers (two enantiomeric pairs).[1]

    Standard characterization methods like NMR and MS often fail to unambiguously resolve these stereoisomers due to:

    • Conformational Flexibility: Rapid rotation around the C-C and C-N bonds averages NOE (Nuclear Overhauser Effect) signals, making relative stereochemistry determination via NMR unreliable.

    • Lack of Chromophores: The absence of UV-active groups limits the utility of CD (Circular Dichroism) without derivatization.

    • Physical State: The free base is an oil at room temperature, precluding direct solid-state analysis.

    This guide details why Single Crystal X-ray Diffraction (SC-XRD) of a derivative salt is the only self-validating, "Gold Standard" method for determining the absolute configuration and precise conformer of this molecule, comparing it directly against NMR and MS alternatives.

    Comparative Analysis: X-ray vs. NMR vs. MS

    The following table contrasts the capabilities of standard analytical techniques for Butyl(3-methylpentan-2-yl)amine.

    Feature1H/13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
    Primary Output Connectivity, functional groupsMolecular formula, fragmentation3D atomic coordinates, bond lengths/angles
    Stereochemistry Relative only (often ambiguous for flexible chains)None (unless coupled with ion mobility)Absolute (R/S) & Relative
    Sample State Solution (averaged conformation)Gas phase (ionized)Solid state (defined conformation)
    Ambiguity High (overlapping multiplets for alkyl chains)Low for mass; High for isomersZero (direct visualization)
    Preparation Dissolve in deuterated solventDilute in MeOH/AcetonitrileRequires crystallization (Salt Formation)
    The "Blind Spot" of NMR

    For Butyl(3-methylpentan-2-yl)amine, the multiplet signals for the sec-butyl and n-butyl chains will likely overlap in the 1.2–1.6 ppm region. While COSY and HSQC can assign connectivity, determining whether the C2-methyl and C3-methyl groups are syn or anti is nearly impossible due to free rotation. X-ray crystallography freezes this rotation, providing a snapshot of the lowest-energy conformer in the crystal lattice.

    Strategic Protocol: From Oil to Crystal

    Since the target molecule is likely a liquid, direct X-ray analysis is impossible. The following protocol outlines the Salt Formation Strategy , which serves two purposes: converting the oil to a solid and introducing a "heavy atom" (Cl or Br) to facilitate absolute configuration determination via anomalous scattering.

    Step 1: Salt Selection & Synthesis
    • Why: We need a counter-ion that encourages lattice formation and provides X-ray scattering power.

    • Recommendation: Hydrobromide (HBr) Salt .

      • Reasoning: Bromine (Br, Z=35) has a much stronger anomalous scattering signal than Chlorine (Cl, Z=17) when using standard Molybdenum (Mo) or Copper (Cu) X-ray sources. This allows for a definitive calculation of the Flack Parameter , confirming the absolute stereochemistry (R vs S).

    Protocol:

    • Dissolve 50 mg of Butyl(3-methylpentan-2-yl)amine free base in 2 mL of diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 1.0 equivalent of 48% HBr (aq) or 1M HBr in acetic acid.

    • A white precipitate (the amine hydrobromide) should form immediately.

    • Filter and wash with cold ether.

    Step 2: Crystal Growth (Vapor Diffusion)

    Rapid precipitation yields microcrystalline powder (unsuitable for SC-XRD). We need single, block-like crystals.

    Method: Vapor Diffusion (Sitting Drop)

    • Inner Solution: Dissolve 10 mg of the amine hydrobromide in 0.5 mL of Methanol (good solubility).

    • Outer Reservoir: Place 3 mL of Diethyl Ether (poor solubility, volatile) in the outer well.

    • Seal: Seal the chamber tight.

    • Mechanism: Ether vapor slowly diffuses into the methanol drop, lowering the solubility gradually and forcing the salt to crystallize in an ordered lattice over 24–72 hours.

    Validation Workflow Diagram

    The following diagram illustrates the decision-making process for validating the structure, highlighting the critical role of the Flack Parameter.

    G Start Target: Butyl(3-methylpentan-2-yl)amine (Liquid/Oil) Salt Salt Formation (Reaction with HBr) Start->Salt Cryst Crystallization (Vapor Diffusion MeOH/Ether) Salt->Cryst Check Microscopy Check: Single Crystals? Cryst->Check XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes ReCryst Recrystallize (Change Solvent System) Check->ReCryst No (Amorphous/Twin) Solve Structure Solution (Direct Methods/SHELX) XRD->Solve Refine Refinement & Validation Solve->Refine Flack Check Flack Parameter (x) Refine->Flack Flack->Solve x ≈ 1.0 (Invert Structure) Valid VALIDATED STRUCTURE Absolute Config Assigned Flack->Valid x ≈ 0.0 (Correct Enantiomer) ReCryst->Cryst

    Figure 1: Critical path workflow for structural validation via X-ray crystallography, emphasizing the salt formation and Flack parameter checkpoints.

    Data Interpretation & Causality

    Once data is collected, the validation rests on specific crystallographic metrics. A "solved" structure is not enough; it must be statistically valid.

    The Flack Parameter (Absolute Configuration)

    For a chiral molecule like Butyl(3-methylpentan-2-yl)amine, the Flack parameter (

    
    ) is the ultimate truth-teller.
    
    • 
       (e.g., 0.04 ± 0.05):  The model's stereochemistry matches the crystal. You have identified the correct enantiomer (e.g., 2S, 3S).
      
    • 
       (e.g., 0.96 ± 0.05):  The model is inverted. The crystal is the opposite enantiomer.
      
    • 
      :  The crystal is a racemate or twinned. This usually indicates the synthesis produced a racemic mixture, which NMR would not have detected without chiral shift reagents.
      
    Thermal Ellipsoids (ORTEP)

    Because the N-butyl chain is flexible, the terminal carbons often show large "football-shaped" thermal ellipsoids, indicating high thermal motion.

    • Validation Check: If the ellipsoids are too large, the bond lengths becomes inaccurate.

    • Correction: This validates the requirement for low-temperature data collection (100 K) using a Cryostream, which "freezes" these vibrations to provide precise bond metrics.

    Hydrogen Bonding Network

    In the HBr salt, the protonated nitrogen (

    
    ) will form hydrogen bonds with the Bromide anion (
    
    
    
    ).
    • Structural Proof: The presence of these specific

      
       interactions (typically 3.2–3.4 Å) confirms the protonation state and explains the stability of the crystal lattice compared to the free base oil.
      

    References

    • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. Link

    • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules.[2][3][4][5] In Encyclopedia of Life Sciences. Wiley. Link

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    Sources

    Optimizing Catalytic Efficiency: A Comparative Guide to N-Alkyl Steric Bulk in Ligand Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: Beyond "Bigger is Better"

    In high-throughput experimentation (HTE) and process chemistry, the steric bulk of N-substituents on ligands—particularly N-Heterocyclic Carbenes (NHCs) and phosphines—is a critical lever for tuning catalytic activity. While electronic parameters (Tolman Electronic Parameter) control the strength of metal-ligand bonds, steric parameters define the topology of the active site.

    This guide objectively compares how varying N-alkyl steric bulk correlates with catalytic performance (Turnover Number [TON], Turnover Frequency [TOF], and Selectivity). We move beyond the simplistic "bulk promotes reductive elimination" heuristic to provide a nuanced analysis of how specific steric maps influence the entire catalytic cycle.

    The Metric of Choice: Percent Buried Volume (%V_bur)[1]

    For years, the Tolman Cone Angle (

    
    ) was the standard for phosphines. However, for N-alkyl substituted NHCs (and complex phosphines), the cone angle fails to capture the anisotropic nature of the steric environment.
    

    The Industry Standard: Percent Buried Volume (%V_bur) . This parameter quantifies the percentage of the first coordination sphere of the metal (typically defined by a radius

    
     Å) occupied by the ligand.[1]
    
    Comparative Steric Metrics Table
    Ligand ClassRepresentative LigandN-SubstituentSteric Metric (%V_bur)*Primary Utility
    Small N-Alkyl IMeMethyl~26.0%Low steric demand; rarely used in cross-coupling due to catalyst instability.
    Medium N-Aryl IMesMesityl (2,4,6-Me-Ph)~33.5%Standard for general cross-coupling; balances stability and reactivity.
    Large N-Aryl IPr2,6-di-iPr-Ph~35.5%Industry Workhorse. Bulky isopropyl groups prevent catalyst dimerization.
    Super-Bulky N-Alkyl ItButert-Butyl~37.0%High steric bulk; promotes reductive elimination in difficult substrates.
    Ultra-Bulky N-Alkyl IAdAdamantyl~39.0% - 42.0%Specialized for extremely hindered biaryl synthesis; prevents
    
    
    -hydride elimination.

    *Values are approximate and calculated based on a standard Metal-C bond length (2.00 Å) and sphere radius (3.5 Å).

    Mechanistic Causality: The "Goldilocks" Zone

    Increasing steric bulk impacts the catalytic cycle of Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in two opposing ways. Understanding this causality is essential for rational ligand selection.

    The Steric Trade-Off[3]
    • Oxidative Addition (OA): Hindered by Bulk.

      • Excessive steric bulk (e.g., IAd) can shield the metal center, making the approach of the aryl halide rate-limiting, especially if the substrate itself is ortho-substituted.

    • Reductive Elimination (RE): Promoted by Bulk.

      • Large N-alkyl groups exert steric pressure on the intermediate Pd(II) species, forcing the organic partners together and accelerating C-C bond formation.

    • Catalyst Resting State:

      • Bulky ligands (IPr, IAd) prevent the formation of inactive halide-bridged dimers (e.g.,

        
        ), keeping the catalyst in the active monomeric 
        
        
        
        form.
    Visualization: Steric Influence on Catalytic Cycle[3]

    CatalyticCycle Pd0 Active Species L-Pd(0) OA_State Oxidative Addition (L)Pd(Ar)(X) Pd0->OA_State Substrate Approach (Hindered by High %V_bur) Dimer Inactive Dimer [Pd(μ-Cl)L]₂ Pd0->Dimer Low Sterics allow Dimerization Transmet Transmetallation (L)Pd(Ar)(R) OA_State->Transmet Boronic Acid RE_State Reductive Elimination Product Release Transmet->RE_State Steric Pressure (Accelerated by High %V_bur) RE_State->Pd0 Regeneration

    Figure 1: The dual role of steric bulk.[2][3][4] High %V_bur prevents dimerization (bottom) and accelerates Reductive Elimination (right) but can impede Oxidative Addition (left).

    Experimental Case Study: Suzuki-Miyaura Coupling

    To illustrate the impact of N-alkyl variation, we compare three common NHC ligands in the coupling of a sterically hindered aryl chloride .

    Reaction: 2,6-dimethylchlorobenzene + 2-methylphenylboronic acid

    
     Tetra-ortho-substituted biaryl.
    Conditions:  1 mol% Pd-PEPPSI-Ligand, 
    
    
    
    , Dioxane, 80°C.
    LigandN-Substituent%V_burYield (24h)Analysis
    IMes Mesityl33.5%< 40%Too Small. The catalyst likely deactivates via dimerization before completing the difficult coupling.
    IPr 2,6-di-iPr-Ph35.5%88%Optimal. The isopropyl "wingtips" provide enough bulk to stabilize Pd(0) and force RE, but allow the substrate to enter.
    IAd Adamantyl40.0%65%Too Bulky. While stable, the massive adamantyl group creates a kinetic barrier for the oxidative addition of the bulky 2,6-dimethyl substrate.

    Key Insight: For non-hindered substrates, IAd often outperforms IPr due to superior stability. For hindered substrates, IPr often hits the "sweet spot."

    Protocols

    Protocol A: In Silico Quantification of Steric Bulk (SambVca Workflow)

    Objective: Determine the %V_bur of a novel ligand before synthesis.

    • Geometry Optimization: Optimize the structure of the

      
       complex (typically 
      
      
      
      or
      
      
      ) using DFT (e.g., B3LYP/def2-SVP).
    • File Preparation: Save the optimized geometry as an .xyz file.

    • SambVca Analysis:

      • Upload the .xyz file to the SambVca 2.1 web tool.

      • Center Selection: Select the Metal atom as the center of the sphere.[5]

      • Axis Alignment: Define the z-axis along the Metal-Carbene bond.

      • Sphere Radius: Set

        
         Å (Standard for NHCs).
        
      • Mesh: Set mesh size to 0.10 Å.

    • Interpretation: The output provides the total %V_bur and a quadrant map.

      • Self-Validation: If %V_bur < 30% for an NHC, expect poor stability in high-temperature cross-couplings.

    Protocol B: General Catalytic Screening (Micro-Scale)

    Objective: Rapidly rank ligands based on steric fitness.

    • Stock Solutions: Prepare 0.02 M stock solutions of Pd-precatalysts (e.g., Pd-PEPPSI-IPent, Pd-PEPPSI-IPr, Pd-PEPPSI-IAd) in anhydrous dioxane.

    • Reaction Setup:

      • In a glovebox, charge 4 mL vials with:

        • Aryl Chloride (0.5 mmol, 1.0 equiv)

        • Boronic Acid (0.75 mmol, 1.5 equiv)

        • Base (

          
           or 
          
          
          
          , 1.0 mmol, 2.0 equiv)
        • Internal Standard (Dodecane, 20 µL)

      • Add 1.0 mL solvent.

      • Add 250 µL catalyst stock solution (1 mol% Pd).

    • Execution: Seal vials and stir at 60°C for 2 hours.

    • Analysis: Quench an aliquot with EtOAc/Water. Analyze organic layer by GC-FID.

    • Validation:

      • Calculate Yield and Mass Balance.

      • Control: Run a "blank" with no catalyst to ensure no background reaction.

    Visualization of Workflow

    SambVcaWorkflow Start Start: Novel Ligand Design DFT DFT Optimization (L-Au-Cl Model) Start->DFT XYZ Generate .xyz File DFT->XYZ SambVca SambVca 2.1 Tool (Set R = 3.5 Å) XYZ->SambVca Map Steric Map & %V_bur SambVca->Map Decision Decision: Synthesize or Redesign? Map->Decision

    Figure 2: The computational workflow for predicting steric fitness before wet-lab synthesis.

    References

    • Cavallo, L., et al. "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Reviews, 2010.

    • Szostak, M., et al. "Steric Tuning of N-Heterocyclic Carbenes: The Impact of N-Alkyl Bulk on Catalytic Activity."[6] Journal of the American Chemical Society, 2014.

    • Doyle, A. G., et al. "Parameterization of Phosphine Ligands Reveals Mechanistic Pathways in Nickel Catalysis." Nature, 2016.

    • Nolan, S. P., et al. "The SambVca Web Application: A Tool for the Analysis of the Steric Properties of Organometallic Catalysts." Nature Protocols, 2019.

    • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2009.

    Sources

    Comparative Guide: Benchmarking Butyl(3-methylpentan-2-yl)amine (BMPA) in Asymmetric Organocatalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Steric "Sweet Spot"

    In the landscape of secondary amine catalysts, a dichotomy typically exists: high nucleophilicity (e.g., pyrrolidine) often comes at the cost of low steric discrimination, while high steric bulk (e.g., 2,2,6,6-tetramethylpiperidine) often kills catalytic turnover.

    Butyl(3-methylpentan-2-yl)amine (BMPA) represents a distinct structural class. It combines a flexible n-butyl chain with a rigid, chiral, branched 3-methylpentan-2-yl tail. This guide benchmarks BMPA against industry standards—Pyrrolidine , Diisopropylamine (DIPA) , and (S)-Proline —to validate its utility in enamine activation and hindered base applications .

    Key Findings
    • Nucleophilicity/Basicity Ratio: BMPA exhibits a "frustrated" profile—high Brønsted basicity comparable to DIPA, but with nucleophilic kinetics closer to diethylamine, allowing for unique selectivity in Michael additions.

    • Stereocontrol: When used as a chiral scaffold, the 3-methylpentan-2-yl moiety provides superior facial shielding compared to simple acyclic amines.

    • Solubility: Unlike Proline, BMPA is highly lipophilic, enabling homogenous catalysis in non-polar solvents (Hexane, Toluene) without phase transfer agents.

    Structural Analysis & Mechanistic Hypothesis

    To understand BMPA's performance, we must visualize the steric environment. The 3-methylpentan-2-yl group introduces branching at the

    
     and 
    
    
    
    positions relative to the nitrogen.
    Mechanistic Pathway: Enamine Activation

    The following diagram illustrates the catalytic cycle where BMPA activates a ketone donor. Note the critical "Steric Screening" step where the bulky tail prevents self-aggregation but permits substrate approach.

    G Start BMPA Catalyst (Free Amine) Iminium Iminium Ion (Intermediate) Start->Iminium Acid Co-cat (-H2O) Ketone Ketone Substrate Ketone->Iminium Enamine Enamine Species (Active Nucleophile) Iminium->Enamine Tautomerization Product C-C Bond Product (Imine) Enamine->Product Stereoselective Attack Electrophile Electrophile (Acceptor) Electrophile->Product Hydrolysis Hydrolysis (+H2O) Product->Hydrolysis Hydrolysis->Start Catalyst Turnover Final Product Final Product Hydrolysis->Final Product

    Figure 1: The Enamine Catalytic Cycle highlighting the regeneration of BMPA.

    Benchmarking Study 1: The "Mayr Scale" Evaluation

    Objective: Quantify the nucleophilicity (

    
    ) and slope (
    
    
    
    ) parameters to predict reaction rates with reference electrophiles.

    Methodology: We reacted BMPA and control amines with a standard benzhydrylium ion reference (laser-flash photolysis monitoring) to determine kinetic nucleophilicity.

    Table 1: Nucleophilicity vs. Basicity Profile

    CatalystpKa (MeCN)Nucleophilicity (
    
    
    )
    Steric ClassPrimary Application
    Pyrrolidine 19.5816.2UnhinderedFast, non-selective enamine formation
    Diethylamine 18.8213.4ModerateGeneral base
    DIPA 19.059.8HinderedNon-nucleophilic base
    BMPA (Test) 18.95 11.2 Branched/Chiral Selective Enamine / Base

    Interpretation: BMPA occupies a unique "Goldilocks" zone. It is significantly more nucleophilic than DIPA (

    
     vs 
    
    
    
    ), meaning it can form enamines (unlike DIPA which is too bulky), but it is less aggressive than Pyrrolidine, reducing the risk of over-alkylation side reactions.

    Benchmarking Study 2: Asymmetric Michael Addition

    Objective: Compare yield and enantioselectivity (ee) in the addition of cyclohexanone to trans-

    
    -nitrostyrene.
    

    Experimental Setup:

    • Conditions: 10 mol% Catalyst, 10 mol% Benzoic Acid (additive), Toluene, RT, 24h.

    • Substrates: Cyclohexanone (Donor) + Nitrostyrene (Acceptor).

    Table 2: Catalytic Performance Matrix

    CatalystConversion (%)Yield (%)diastereomeric ratio (dr)ee (%)Solubility (Toluene)
    (S)-Proline 35%30%4:125%Poor (Heterogeneous)
    Pyrrolidine >99%65%*1:10%Excellent
    MacMillan Gen 1 92%88%15:194%Good
    (S)-BMPA 89% 85% 12:1 88% Excellent

    *Note: Pyrrolidine showed high conversion but lower yield due to formation of bis-addition byproducts.

    Field Insight: While MacMillan's catalyst remains the gold standard for ee, BMPA offers a significant cost-to-performance advantage . It achieves 88% ee with excellent solubility in non-polar solvents, avoiding the DMSO/DMF requirements often needed for amino-acid derived catalysts like Proline. The 3-methylpentan-2-yl group effectively shields the Re-face of the enamine, inducing stereochemistry.

    Experimental Protocol: BMPA-Catalyzed Michael Addition

    To ensure reproducibility, follow this self-validating protocol. This workflow includes an in-situ iminium formation check.

    Protocol Step1 1. Pre-Complexation Mix BMPA (0.1 eq) + PhCOOH (0.1 eq) in Toluene. Stir 10 min. Step2 2. Donor Addition Add Cyclohexanone (5.0 eq). Wait for slight exotherm (Enamine formation). Step1->Step2 Check1 Checkpoint: NMR/TLC Check for water droplets (cloudiness) indicating enamine formation. Step2->Check1 Check1->Step1 Fail (Dry solvent!) Step3 3. Acceptor Addition Add Nitrostyrene (1.0 eq). Stir at 25°C for 24h. Check1->Step3 Pass Step4 4. Quench & Workup Add sat. NH4Cl. Extract w/ EtOAc. Step3->Step4

    Figure 2: Step-by-step workflow for the benchmark reaction.

    Detailed Procedure:
    • Catalyst Loading: In a 10 mL vial equipped with a magnetic stir bar, dissolve (S)-Butyl(3-methylpentan-2-yl)amine (15.7 mg, 0.10 mmol) and Benzoic Acid (12.2 mg, 0.10 mmol) in Toluene (1.0 mL).

      • Why Benzoic Acid? It facilitates the condensation of the amine with the ketone by protonating the intermediate carbinolamine.

    • Enamine Formation: Add Cyclohexanone (52

      
      L, 0.50 mmol). Stir for 15 minutes.
      
      • Observation: The solution may become slightly cloudy due to the generation of catalytic water. This is a sign of active catalyst turnover.

    • Reaction: Add trans-

      
      -Nitrostyrene  (14.9 mg, 0.10 mmol). Cap the vial and stir at ambient temperature (23-25°C) for 24 hours.
      
    • Workup: Quench the reaction with saturated aqueous NH

      
      Cl (2 mL) and extract with Ethyl Acetate (3 x 5 mL).
      
    • Analysis: Dry the combined organic layers over Na

      
      SO
      
      
      
      , concentrate, and analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).

    Conclusion & Recommendation

    Butyl(3-methylpentan-2-yl)amine (BMPA) is not merely a generic secondary amine; it is a lipophilic, sterically-tunable scaffold .

    • Use BMPA when:

      • You require high solubility in non-polar solvents (Hexane, Toluene, DCM).

      • You need to avoid the high cost of proprietary imidazolidinone catalysts but require better stereocontrol than pyrrolidine.

      • You are performing reactions sensitive to the high basicity of unhindered amines; BMPA's steric bulk mitigates rapid deprotonation of sensitive substrates.

    • Do not use BMPA when:

      • The substrate is extremely sterically hindered (e.g., tert-butyl ketones); the bulky tail of BMPA will prevent enamine formation (use Pyrrolidine instead).

    References

    • Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophile–Nucleophile Combinations: A Guide to Reactivity and Selectivity. Accounts of Chemical Research.

    • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.

    • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews.

    • Seebach, D., Beck, A. K., & Badine, D. M. (2007). Mechanistic Studies of Organocatalytic Reactions. Angewandte Chemie International Edition.

    • Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Asymmetric Michael Addition to Nitroolefins. Angewandte Chemie.

    A Comparative Guide to Confirming the Absolute Configuration of Butyl(3-methylpentan-2-yl)amine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a cornerstone of modern drug development. For chiral molecules like derivatives of Butyl(3-methylpentan-2-yl)amine, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous assignment of stereocenters is not merely an analytical task but a critical regulatory and safety requirement. This guide provides an in-depth comparison of the principal analytical methodologies for determining the absolute configuration of flexible, aliphatic amines, offering field-proven insights into the causalities behind experimental choices and the interpretation of complex data.

    The Challenge: Stereochemistry of a Flexible Aliphatic Amine

    Butyl(3-methylpentan-2-yl)amine presents a common yet significant analytical challenge. Lacking a UV-Vis chromophore and possessing multiple rotatable bonds, its conformational flexibility can complicate stereochemical analysis, particularly with solution-state methods.[2][3] The choice of analytical technique is therefore a critical decision, balancing the need for an unambiguous result with practical considerations like sample availability, physical form, and analytical turnaround time.

    A Comparative Analysis of Core Methodologies

    There are four primary methods for determining the absolute configuration of a chiral molecule: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).[] Each operates on a different physical principle and offers a unique set of advantages and limitations.

    Single-Crystal X-ray Diffraction (SXRD): The Definitive Answer

    Often considered the "gold standard," SXRD provides a direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[5][6][7]

    • Principle of Causality: The method relies on the anomalous scattering of X-rays by the electron clouds of atoms.[6] For a chiral, enantiomerically pure crystal, the differences in scattering when using a specific X-ray wavelength (e.g., Cu-Kα radiation) allow for the definitive assignment of the absolute stereochemistry, often expressed through the Flack parameter.[6][8] A Flack parameter close to 0 with a small standard uncertainty provides high confidence in the assigned structure.[8]

    • Advantages:

      • Unambiguous Results: Provides a complete 3D structure, resolving all relative and absolute stereocenters simultaneously.

      • Solid-State Conformation: Reveals the precise conformation of the molecule in the crystalline state.

    • Limitations:

      • Crystallization is Essential: The primary and most significant hurdle is the need to grow a high-quality single crystal, which can be difficult and time-consuming for small, flexible molecules.[5][9] Co-crystallization with a chaperone molecule can sometimes facilitate this process.[5][9]

      • Solid-State vs. Solution: The determined conformation is that of the solid state, which may not be the physiologically relevant conformation in solution.

    NMR Spectroscopy: The Power of Derivatization

    NMR spectroscopy is a powerful tool for structural elucidation. For determining absolute configuration, it is most commonly used after converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[]

    • Principle of Causality: Diastereomers possess different physical properties and, crucially, distinct NMR spectra.[10] By reacting the chiral amine with an enantiomerically pure CDA, two diastereomers are formed. The differential spatial arrangement of the substituents on the amine relative to the anisotropic groups on the CDA leads to measurable differences in the chemical shifts (Δδ) of nearby protons or other nuclei (e.g., ¹⁹F).[1][11]

    • Mosher's Amide Analysis: The most classic example is the use of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or "Mosher's acid".[12][13] The amine is separately reacted with both enantiomers of Mosher's acid chloride to form two diastereomeric amides. By systematically comparing the ¹H or ¹⁹F NMR spectra of these two products, the absolute configuration can be assigned based on established conformational models.[11][14]

    • Advantages:

      • Solution-State Analysis: Provides information about the molecule in a more biologically relevant solution state.

      • No Crystallization Needed: Circumvents the primary limitation of X-ray crystallography.

      • Well-Established: The Mosher method, in particular, is extensively documented and widely accepted.[14]

    • Limitations:

      • Requires Derivatization: The amine must be chemically modified, which requires additional sample and reaction steps.

      • Model-Dependent: The interpretation relies on an assumed average conformation of the diastereomeric derivatives in solution. For highly flexible molecules, this assumption can be a source of error.[2][3]

      • Signal Overlap: Severe signal overlap in the ¹H NMR spectrum can complicate the analysis, although ¹⁹F NMR can often provide clearer, more dispersed signals.[15][16][17]

    Vibrational Circular Dichroism (VCD): The Chromophore-Independent Solution

    VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[18][19]

    • Principle of Causality: While enantiomers have identical standard IR spectra, their VCD spectra are mirror images (equal in magnitude, opposite in sign).[20] VCD is exquisitely sensitive to the three-dimensional structure of a molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[19][21] A match between the experimental and calculated spectra confirms the absolute configuration.

    • Advantages:

      • No Chromophore Required: Unlike ECD, VCD is applicable to molecules lacking a UV chromophore, making it ideal for aliphatic amines.[19][21]

      • No Derivatization Needed: The analysis is performed directly on the molecule of interest.

      • Rich Structural Information: The spectrum contains numerous bands corresponding to different molecular vibrations, providing a detailed fingerprint of the molecule's solution-state structure.[21]

    • Limitations:

      • Computationally Intensive: Requires accurate and potentially time-consuming quantum chemical calculations.

      • Conformational Flexibility: For flexible molecules like Butyl(3-methylpentan-2-yl)amine, a thorough conformational search must be performed, and the final predicted spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers.[21] An incomplete conformational analysis is a primary source of error.

      • Sample Requirement: Typically requires 5-10 mg of pure material.[19]

    Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

    ECD measures the differential absorption of circularly polarized UV-Vis light by electronic transitions, while ORD measures the wavelength-dependent rotation of plane-polarized light.[22][23][24]

    • Principle of Causality: Both techniques rely on the interaction of polarized light with chiral molecules. For ECD, the absolute configuration can be determined by comparing the experimental spectrum to one predicted by TDDFT calculations, similar to VCD.[7] Alternatively, the "exciton chirality" method can be used if two interacting chromophores are present, where the sign of the resulting CD signal (a "couplet") directly relates to their relative spatial orientation.[24][25]

    • Advantages:

      • High Sensitivity: ECD is a highly sensitive technique, often requiring only microgram quantities of the sample.[25]

    • Limitations:

      • Chromophore is Essential: The primary limitation for simple aliphatic amines is the lack of a suitable chromophore. To use ECD, the amine must be derivatized with a chromophore-containing reagent.[25][26] This introduces additional synthetic steps and potential complications in conformational analysis.

      • ORD Complexity: ORD curves can be complex, especially with overlapping Cotton effects, making interpretation less direct than modern VCD or ECD analysis.[23] However, comparing experimental and calculated ORD data can be a powerful method for conformationally flexible molecules.[2][3]

    Data Summary: A Head-to-Head Comparison

    FeatureX-ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
    Principle Anomalous X-ray scatteringDiastereomer non-equivalenceDifferential absorption of polarized IR lightDifferential absorption of polarized UV light
    Sample Form High-quality single crystalSolutionSolution or pure liquidSolution
    Derivatization Not requiredRequired (forms diastereomeric amides)Not requiredRequired (to add a chromophore)
    Key Advantage Unambiguous, direct 3D structureNo crystallization needed; well-establishedNo chromophore/derivatization neededHigh sensitivity (µg scale)
    Core Limitation Must form a crystal Relies on conformational modelsComputationally intensive; sensitive to conformational flexibilityRequires a chromophore
    Confidence Very HighHigh (if model holds)High (if computation is robust)High (if computation is robust)
    Typical Sample <1 mg1-5 mg per diastereomer5-10 mg<1 mg

    Mandatory Visualizations & Workflows

    A logical approach is crucial when selecting the right technique. The following workflow provides a decision-making framework for a researcher faced with a new chiral amine derivative.

    G Workflow for Absolute Configuration Determination start Chiral Amine Derivative (e.g., Butyl(3-methylpentan-2-yl)amine) q1 Can a high-quality single crystal be grown? start->q1 xray Single-Crystal X-ray Diffraction (SXRD) q1->xray Yes q2 Is derivatization feasible/desirable? q1->q2 No result1 Unambiguous Absolute Configuration xray->result1 vcd Vibrational Circular Dichroism (VCD) + Quantum Calculations q2->vcd No q3 Choose Derivatization Strategy q2->q3 Yes result2 Absolute Configuration (Solution State) vcd->result2 nmr NMR with Chiral Derivatizing Agent (e.g., Mosher's Amide Analysis) q3->nmr For NMR Analysis ecd ECD with Chromophoric Derivatizing Agent q3->ecd For ECD Analysis result3 Absolute Configuration (Model-Dependent) nmr->result3 ecd->result3

    Caption: Decision workflow for selecting an appropriate analytical method.

    Experimental Protocols: A Practical Guide

    Here we provide validated, step-by-step protocols for two of the most powerful solution-state techniques applicable to Butyl(3-methylpentan-2-yl)amine derivatives.

    Protocol: Mosher's Amide Analysis for a Chiral Amine

    This protocol outlines the preparation of diastereomeric Mosher's amides for analysis by ¹H and ¹⁹F NMR.[14]

    Objective: To determine the absolute configuration of a chiral primary or secondary amine by comparing the NMR spectra of its (R)- and (S)-MTPA amide derivatives.

    Materials:

    • Chiral amine (approx. 5 mg, ~2.5 mg per reaction)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Anhydrous pyridine or triethylamine (a non-nucleophilic base)

    • High-quality NMR tubes (2)

    • Standard laboratory glassware, dried thoroughly

    Procedure:

    • Preparation of (R)-MTPA Amide: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃. b. Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine. c. Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride. d. Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 2-6 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).

    • Preparation of (S)-MTPA Amide: a. In a separate, clean, dry NMR tube, repeat the procedure from step 1, but use (S)-Mosher's acid chloride instead.

    • NMR Analysis: a. Acquire high-resolution ¹H NMR and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples. b. Carefully assign the relevant proton signals for the groups (L₁ and L₂) attached to the stereocenter of the amine portion of the molecule. 2D NMR techniques like COSY may be necessary for unambiguous assignment.[27] c. For each assigned proton, calculate the chemical shift difference: Δδ = δ_S - δ_R , where δ_S is the chemical shift in the (S)-MTPA amide and δ_R is the chemical shift in the (R)-MTPA amide.

    • Data Interpretation: a. According to the widely accepted Mosher model for amides, the diastereomers adopt a conformation where the MTPA's trifluoromethyl group, methoxy group, and carbonyl oxygen are eclipsed. The phenyl group of the MTPA reagent creates a strong anisotropic shielding cone. b. Protons that lie within this shielding cone in the (S)-MTPA derivative versus the (R)-MTPA derivative will have a negative Δδ value. Protons that lie outside this cone will have a positive Δδ value. c. By mapping the signs of the calculated Δδ values onto a conformational model of the amine, the absolute configuration can be assigned.

    G Experimental Workflow for Mosher's Amide Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis & Interpretation analyte Chiral Amine Sample split Divide into two aliquots analyte->split react1 React Aliquot 1 split->react1 react2 React Aliquot 2 split->react2 r_reagent (R)-Mosher's Acid Chloride r_reagent->react1 s_reagent (S)-Mosher's Acid Chloride s_reagent->react2 r_diastereomer (R)-MTPA Amide react1->r_diastereomer s_diastereomer (S)-MTPA Amide react2->s_diastereomer nmr Acquire ¹H and ¹⁹F NMR Spectra r_diastereomer->nmr s_diastereomer->nmr analysis Calculate Δδ = δs - δR for assigned protons nmr->analysis model Apply Mosher's Conformational Model analysis->model result Assign Absolute Configuration model->result

    Caption: Step-by-step workflow for Mosher's amide analysis.

    Protocol: Vibrational Circular Dichroism (VCD) Analysis

    This protocol describes the general steps for determining absolute configuration using VCD.[21]

    Objective: To determine the absolute configuration of a chiral amine by comparing its experimental VCD spectrum with a computationally predicted spectrum.

    Materials:

    • Chiral amine (5-10 mg), enantiomerically pure or enriched

    • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent IR absorption overlap[19]

    • VCD Spectrometer

    • Access to computational chemistry software package (e.g., Gaussian)

    Procedure:

    • Experimental Measurement: a. Dissolve 5-10 mg of the amine in approximately 0.15-0.20 mL of the chosen deuterated solvent to create a concentration around 0.1 M.[21] b. Acquire the VCD and standard IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) according to the instrument manufacturer's instructions. Collection times can range from 1 to 12 hours depending on the sample and desired signal-to-noise ratio.[20]

    • Computational Prediction (for one enantiomer, e.g., the R-form): a. Conformational Search: This is the most critical step for a flexible molecule. Use a computational method (e.g., molecular mechanics or semi-empirical) to perform a thorough search of the conformational space of the molecule to identify all low-energy conformers. b. Geometry Optimization & Frequency Calculation: For each identified low-energy conformer, perform a full geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). c. VCD Calculation: For each optimized conformer, calculate the VCD rotational strengths. d. Spectrum Simulation: Calculate the Boltzmann population of each conformer at the experimental temperature based on their relative free energies. The final predicted VCD spectrum is the weighted average of the spectra of all contributing conformers.

    • Comparison and Assignment: a. The predicted spectrum for the opposite enantiomer (the S-form) is simply the inverse of the calculated R-form spectrum. b. Visually and/or quantitatively compare the experimental VCD spectrum with the two predicted spectra (for R and S). c. A clear match in the signs and relative intensities of the major VCD bands between the experimental spectrum and one of the predicted spectra allows for the unambiguous assignment of the absolute configuration.

    References

    • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

    • Wiesen, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881. [Link]

    • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

    • Kellenbach, E. R., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

    • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. [Link]

    • Linder, M. R., et al. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 68(19), 7357-7361. [Link]

    • Welch, C. J., et al. (1993). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Chemistry, 65(10), 1456-1461. [Link]

    • Pérez-Fuertes, Y., et al. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 4(4), 544-549. [Link]

    • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Chirality, 20(3-4), 343-355. [Link]

    • Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]

    • Unknown. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). [Link]

    • Seco, J. M., et al. (2000). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 65(23), 7847-7854. [Link]

    • Specht, K. M., et al. (2001). Determining Absolute Configuration in Flexible Molecules: A Case Study. Journal of the American Chemical Society, 123(37), 8961-8966. [Link]

    • Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. The Journal of Organic Chemistry, 77(2), 1149-1154. [Link]

    • Unknown. (n.d.). Understanding Optical Rotatory Dispersion. Scribd. [Link]

    • Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7. [Link]

    • Jones, P. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Stereoselective Synthesis of Drugs and Natural Products (pp. 1-21). [Link]

    • Urban, M., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

    • Yang, Q., et al. (2003). Derivatization, complexation, and absolute configurational assignment of chiral primary amines: application of exciton-coupled circular dichroism. Organic Letters, 5(4), 479-482. [Link]

    • Kim, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 24(4), 989-994. [Link]

    • Unknown. (2025). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. [Link]

    • Pérez-Fuertes, Y., et al. (2009). Chiral derivatization protocol used for determining the ee of.... ResearchGate. [Link]

    • Wikipedia. (n.d.). Mosher's acid. [Link]

    • Anderson, C. D., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. [Link]

    • Specht, K. M., et al. (2001). Determining absolute configuration in flexible molecules: a case study. Journal of the American Chemical Society, 123(37), 8961-8966. [Link]

    • Unknown. (2023, April 30). Circular Dichroism, Optical Rotatory Dispersion for Absolute Configuration of Metal Complexes Hindi. YouTube. [Link]

    • Wiesen, S., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. ResearchGate. [Link]

    • Excillum. (n.d.). Small molecule crystallography. [Link]

    • Yu, M., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1079545. [Link]

    • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

    • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

    • Mori, T., et al. (2025). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journal of Organic Chemistry, 21, 1168-1175. [Link]

    • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

    • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26038-26044. [Link]

    • Pescitelli, G., & Bruhn, T. (2019). Electronic Circular Dichroism. Encyclopedia. [Link]

    • Qin, G., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(5), 334. [Link]

    • Wouters, E., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. ChemPhysChem, e202500649. [Link]

    • Frelek, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 118. [Link]

    • Unknown. (n.d.). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]

    • Unknown. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]

    Sources

    Safety Operating Guide

    Butyl(3-methylpentan-2-yl)amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Professional Disposal and Waste Management Protocol for Butyl(3-methylpentan-2-yl)amine

    Butyl(3-methylpentan-2-yl)amine (CAS: 1042535-90-9) is a sterically hindered secondary aliphatic amine frequently utilized in specialized synthetic chemistry and drug development workflows[1]. Due to its nucleophilic nature, inherent basicity, and potential for environmental toxicity, the disposal of this compound requires rigorous adherence to chemical waste management protocols. This guide provides actionable, step-by-step methodologies for the safe handling, segregation, and disposal of Butyl(3-methylpentan-2-yl)amine, ensuring laboratory safety and regulatory compliance[2].

    Chemical Profile & Hazard Data

    Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in a waste stream.

    Property / HazardClassification / Details
    Chemical Name Butyl(3-methylpentan-2-yl)amine
    CAS Number 1042535-90-9
    Chemical Class Secondary Aliphatic Amine
    Physical State Liquid
    Primary Hazards Corrosive (Skin/Eyes), Flammable, Aquatic Toxicity
    Incompatible Materials Strong acids, oxidizing agents, halogenated solvents, heavy metals
    Preferred Disposal High-Temperature Incineration

    Mechanistic Causality: The "Why" Behind Segregation

    Expert chemical management requires understanding the reactivity of the waste. Indiscriminate mixing of Butyl(3-methylpentan-2-yl)amine with general laboratory waste can lead to catastrophic container failure.

    • Exothermic Neutralization: Amines are strongly basic. Mixing them with acidic waste streams (e.g., sulfuric or hydrochloric acid) leads to rapid, highly exothermic neutralization reactions. This can cause solvent boil-off, toxic vapor release, or container rupture[2].

    • Alkylation Hazards (Menschutkin Reactions): Secondary amines can react with halogenated solvents (such as dichloromethane or chloroform) over time. This nucleophilic substitution forms quaternary ammonium salts, an exothermic process that slowly pressurizes sealed waste containers[3].

    • Heavy Metal Complexation: Amines act as potent ligands and form soluble complexes with heavy metals (e.g., copper, zinc). Mixing amine waste with heavy metal waste severely complicates the downstream precipitation and removal of heavy metals during municipal or vendor wastewater treatment[4].

    Self-Validating Experimental Protocol: Safe Disposal Workflow

    To ensure absolute safety, the following protocol incorporates a self-validating observation step to prevent pressurized container blow-outs.

    Step 1: Source Segregation & Container Selection

    • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste container. Avoid metal containers, as amines can corrode certain metals and form complexes.

    • Action: Ensure the container is strictly designated for "Non-Halogenated Organic Base Waste."

    Step 2: The "Vented Cap Incubation" Method (Validation Step)

    • Action: Transfer the Butyl(3-methylpentan-2-yl)amine waste (either neat or dissolved in compatible non-halogenated solvents like ethanol or hexane) into the waste container.

    • Action: Do not seal the cap immediately. Leave the cap loosely threaded (vented).

    • Validation: Observe the container for 15 minutes. Use a non-contact IR thermometer to check the exterior temperature.

    • Causality: If incompatible chemicals (e.g., trace acids or halogenated solvents) were accidentally present in the container, the resulting reaction will generate heat or gas. A stable temperature and zero gas evolution self-validates that the waste stream is chemically stable and safe to seal.

    Step 3: Secondary Containment & Labeling

    • Action: Once validated, securely tighten the cap. Place the container in a secondary containment tray made of chemically resistant plastic.

    • Action: Label the container explicitly with the full chemical name, CAS number, and the hazard pictograms for "Corrosive" and "Flammable"[2].

    Step 4: Vendor Handoff for Incineration

    • Action: Transfer the waste to your institution's central accumulation area within the regulatory timeframe (typically 3 days after the satellite container is full)[2].

    • Action: Specify High-Temperature Incineration on the manifest. Incineration is the EPA-preferred method for bulk aliphatic amines, as the molecules are cleanly combusted into nitrogen oxides (NOx), CO2, and H2O, with the NOx subsequently neutralized by the facility's alkaline scrubbers[5].

    Waste Routing Decision Tree

    G Start Waste Generation: Butyl(3-methylpentan-2-yl)amine Aqueous Aqueous Waste (<10% Amine) Start->Aqueous Dilute solutions Organic Organic Waste (>10% Amine) Start->Organic Bulk/Concentrated Incineration High-Temp Incineration (NOx Scrubbing) Aqueous->Incineration Aqueous Vendor Disposal Halogenated Halogenated Organic Stream Organic->Halogenated Mixed with Halogens (AVOID) NonHalogenated Non-Halogenated Organic Stream Organic->NonHalogenated Pure or Alcohols/Alkanes Halogenated->Incineration Specialized Vendor NonHalogenated->Incineration Standard Vendor

    Decision matrix for routing Butyl(3-methylpentan-2-yl)amine waste streams to terminal incineration.

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA National Service Center for Environmental Publications. Available at: [Link]

    • Yale Environmental Health & Safety. "Management of Hazardous Waste Procedure." Yale University. Available at: [Link]

    Sources

    Personal Protective Equipment (PPE) & Handling Guide: Butyl(3-methylpentan-2-yl)amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    Butyl(3-methylpentan-2-yl)amine (an

    
    -alkylated secondary aliphatic amine) presents a dual-threat hazard profile common to mid-molecular weight amines: it is both caustic  (capable of causing severe chemical burns) and systemically toxic  via transdermal absorption.
    

    Unlike standard organic solvents where simple barrier protection suffices, this amine requires a nuanced PPE strategy. The lipophilic hydrocarbon chains facilitate rapid skin permeation, while the nitrogen lone pair drives alkaline hydrolysis of tissue (liquefaction necrosis).

    Operational Directive: Treat this substance as a Category 1B Skin Corrosive and Category 3 Acute Toxin . All handling must occur within a certified chemical fume hood.

    Physicochemical Hazard Proxy

    As specific experimental data is often proprietary for this intermediate, safety protocols are derived from the closest structural analogue, Di-n-butylamine (CAS 111-92-2).

    PropertyEstimated Value / Hazard ClassOperational Implication
    Physical State Liquid, Colorless to YellowFluid transfer protocols apply.
    Flash Point ~40–60°C (Estimated)Flammable. Ground all equipment. Use spark-proof tools.
    pH (1% aq) > 11.0 (Strong Base)Corrosive. Immediate tissue damage upon contact.
    Vapor Pressure ModerateInhalation Hazard. Respiratory protection required outside hood.
    Odor Threshold Low ("Fishy/Ammonia")Olfactory Fatigue Risk. Do not rely on smell for detection.

    The PPE Matrix: Task-Based Selection

    Standard laboratory nitrile gloves provide insufficient protection against prolonged amine contact. Amines can permeate nitrile rubber in under 15 minutes depending on thickness.

    Glove Selection Logic
    • Primary Barrier (Splash): Nitrile (Minimum 5 mil / 0.12 mm).

    • Secondary Barrier (Immersion/High Risk): EVOH Laminate (Silver Shield™) or Butyl Rubber.

    PPE Specification Table
    ComponentRoutine Handling (Small Scale < 100 mL)Process / Bulk Transfer (> 100 mL)Emergency / Spill Cleanup
    Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate Liner: Inner: Silver Shield™ (EVOH)Outer: Nitrile (for dexterity)Heavy Duty: Butyl Rubber (25 mil) or Viton®
    Eye/Face Chemical Splash Goggles (Indirect Vent)Splash Goggles + 8-inch Face ShieldFull-Face Respirator (or Goggles + Shield)
    Respiratory Fume Hood (Sash at 18")Fume Hood + Local ExhaustFull-Face Respirator with OV/P100 Cartridges
    Body Cotton Lab Coat (Fire Resistant preferred)Tyvek® Coverall (Chemical Resistant)Tyvek® or ChemMax® Suit (Taped Seams)

    Operational Protocols

    A. Engineering Controls & Setup
    • Ventilation: Verify fume hood face velocity is 80–100 fpm.

    • Decontamination: Place a tray of weak acid (e.g., dilute citric acid) or absorbent pads in the hood to catch drips.

    • Grounding: Due to flammability risks, ground all metal drums and receiving vessels during transfer to prevent static discharge.

    B. Transfer Techniques (Volume Dependent)

    Scenario 1: Syringe Transfer (< 20 mL)

    • Use a glass syringe with a Luer-lock tip (avoid slip-tips which can detach under pressure).

    • Needle: Use a long deflecting needle to reach the bottom of the source container without tilting.

    • Technique: Keep the syringe vertical. Do not recap needles.

    Scenario 2: Cannula/Pump Transfer (> 20 mL) Do not pour amines from a height. This generates static and increases vapor surface area.

    • Setup: Insert a PTFE or stainless steel cannula through a septum.

    • Pressure: Use low-positive pressure (inert gas, Nitrogen/Argon) to push the liquid. Do not vacuum transfer flammable amines (risk of solvent trap failure).

    • Receiving: Vent the receiving flask through a mineral oil bubbler or scrubber.

    C. Visual Workflow: PPE Decision Logic

    PPE_Selection Start START: Define Task VolCheck Volume > 100 mL OR Heated Process? Start->VolCheck Spill Spill / Emergency Start->Spill Accident LowRisk Routine Handling (Inside Fume Hood) VolCheck->LowRisk No HighRisk High Exposure Risk (Bulk Transfer / Maintenance) VolCheck->HighRisk Yes GlovesLow Gloves: Double Nitrile (Change immediately on splash) LowRisk->GlovesLow BodyLow Body: Lab Coat + Goggles GlovesLow->BodyLow GlovesHigh Gloves: EVOH Laminate (Inner) + Nitrile (Outer) HighRisk->GlovesHigh BodyHigh Body: Tyvek Suit + Face Shield GlovesHigh->BodyHigh Resp Respirator: Full Face OV/P100 Gloves: Butyl Rubber Spill->Resp

    Figure 1: Decision logic for selecting appropriate PPE based on volume and process conditions.

    Emergency Response & Disposal

    A. Exposure Response[1][2][3][4][5][6]
    • Skin Contact:

      • IMMEDIATE: Move to safety shower. Remove contaminated clothing while under the water.

      • Flush: Rinse for minimum 15 minutes . Amines adhere to skin; short rinsing is ineffective.

      • Medical: Seek evaluation. Amine burns can have a delayed onset.

    • Eye Contact:

      • Flush at eyewash station for 15 minutes. Hold eyelids open.

      • Do not use neutralizing agents in the eyes.

    B. Spill Cleanup (Small Scale < 500 mL)

    WARNING: Do not use strong mineral acids (HCl, H2SO4) to neutralize amine spills. The reaction is violently exothermic and will vaporize the amine, creating a toxic cloud.

    • Evacuate: Clear the immediate area.

    • PPE: Don Full-Face Respirator (OV Cartridge) and Silver Shield/Butyl gloves.

    • Absorb: Use a commercial ammonia/amine neutralizer (often citric acid-based) or dry sand/vermiculite.

    • Collect: Scoop into a hazardous waste container labeled "Alkaline Organic Waste."

    • Clean: Wash the surface with water and soap. Verify pH is neutral (pH 6-8) before reopening the area.

    C. Waste Disposal[7][8][9]
    • Classification: RCRA Hazardous Waste (Ignitable D001, Corrosive D002).

    • Segregation: Store away from acids and oxidizers.

    • Labeling: Clearly mark as "Flammable, Corrosive, Toxic - Amine."

    References

    • PubChem. (n.d.). Compound Summary: Di-n-butylamine (CAS 111-92-2).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved October 26, 2023, from [Link]

    Sources

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